molecular formula C23H52N6O25S3 B8062017 NEOMYCIN SULFATE

NEOMYCIN SULFATE

Cat. No.: B8062017
M. Wt: 908.9 g/mol
InChI Key: KWBUARAINLGYMG-UHFFFAOYSA-N
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Description

Neomycin Sulfate is the sulfate salt form of neomycin, a broad spectrum aminoglycoside antibiotic derived from Streptomyces fradiae with antibacterial activity. Neomycin is an antibiotic complex consisting of 3 components: the two isomeric components B and C are the active components, and neomycin A is the minor component. Neomycin irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, neomycin induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.
Aminoglycoside antibiotic complex produced by Streptomyces fradiae. It is composed of neomycins A, B, and C, and acts by inhibiting translation during protein synthesis.

Properties

IUPAC Name

5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBUARAINLGYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H52N6O25S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

908.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4146-30-9
Record name Framycetin sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.791
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Historical and Foundational Research Perspectives on Neomycin Sulfate

Discovery and Initial Characterization of Neomycin Sulfate (B86663)

The discovery of neomycin sulfate was a direct result of the burgeoning field of antibiotic research in the mid-20th century, a period characterized by the systematic screening of soil microbes for their antibacterial properties.

Context of Early Antibiotic Discovery from Soil Microorganisms

The mid-1940s marked a "golden age" of antibiotic discovery, largely propelled by the groundbreaking work of Selman Waksman, a soil microbiologist at Rutgers University. asm.org His research demonstrated that soil-dwelling actinomycetes were a rich reservoir of antimicrobial compounds. asm.org This systematic approach, a departure from the serendipitous discovery of penicillin, involved screening vast numbers of soil microbes for their ability to inhibit the growth of pathogenic bacteria. marketresearchreports.com Waksman's laboratory had already achieved monumental success with the discovery of streptomycin (B1217042) in 1944, the first effective treatment for tuberculosis. asm.orgnih.gov This success spurred further intensive research into soil actinomycetes, creating the scientific environment that would lead to the discovery of neomycin and other important antibiotics. asm.org

Isolation from Streptomyces fradiae and Streptomyces albogriseus

In 1949, Selman Waksman and his graduate student Hubert A. Lechevalier announced the discovery of a new antibiotic, which they named neomycin. nih.govresearchgate.net They isolated this novel compound from a strain of Streptomyces fradiae. nih.gov The discovery was significant as neomycin demonstrated activity against a broad spectrum of bacteria, including those that were resistant to streptomycin. ingentaconnect.com Further research also identified Streptomyces albogriseus as a producer of neomycin. ingentaconnect.com

The initial characterization of neomycin revealed it to be a basic, water-soluble, and thermostable compound. ingentaconnect.com It is a complex of three components: neomycin A, and the two more active isomeric components, neomycin B and neomycin C. youtube.com this compound is the sulfate salt form of this complex and is the most common form used in pharmaceutical preparations. youtube.com

Table 1: Initial Characterization of Neomycin

Property Description
Source Organisms Streptomyces fradiae, Streptomyces albogriseus
Chemical Nature Basic, aminoglycoside antibiotic complex
Components Neomycin A, Neomycin B, Neomycin C
Solubility Soluble in water
Stability Thermostable
Form Amorphous white powder (sulfate salt)
Optical Rotation Specific optical rotation at 20 °C for D (sodium) line = +57 deg (water)

Evolution of Research Trajectories for Aminoglycoside Antibiotics

The discovery of neomycin was a significant milestone in the expanding story of aminoglycoside antibiotics, which began with streptomycin. The initial wave of discovery of naturally derived aminoglycosides from soil actinomycetes continued with the isolation of kanamycin (B1662678) (1957) and gentamicin (B1671437) (1963), among others. nih.gov This era was characterized by the screening of different microbial species and strains to identify novel aminoglycoside structures with potent antibacterial activity. asm.org

As the use of these powerful antibiotics became more widespread, two major challenges emerged that would shape the future of aminoglycoside research: bacterial resistance and toxicity. The primary mechanism of resistance was found to be the enzymatic modification of the antibiotic by bacteria, rendering it ineffective. nih.govresearchgate.net This discovery led to a new research trajectory focused on the development of semi-synthetic aminoglycosides. nih.govresearchgate.net By chemically modifying the structure of natural aminoglycosides, researchers aimed to create new variants that were less susceptible to these inactivating enzymes. nih.gov This line of research yielded important drugs like amikacin (B45834), a derivative of kanamycin, which demonstrated a broader spectrum of activity against resistant bacteria. nih.govnih.gov

Simultaneously, significant research efforts were directed at understanding and mitigating the characteristic toxicities of aminoglycosides, namely ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys). mdpi.comnih.gov This research delved into the cellular mechanisms of toxicity, leading to a better understanding of how these drugs accumulate in and damage specific cell types. mdpi.com This knowledge, in turn, influenced clinical practice and spurred research into alternative dosing strategies to minimize toxic side effects while maintaining therapeutic efficacy. nih.gov The rise of multidrug-resistant bacteria in recent decades has led to a renewed interest in aminoglycosides, with ongoing research focused on developing novel derivatives and combination therapies to overcome resistance and enhance their safety profile. asm.org

Biosynthesis and Production Methodologies of Neomycin Sulfate

Natural Biosynthesis Pathways in Producing Microorganisms

The biosynthesis of neomycin is a complex process involving a series of enzymatic reactions within the producing microorganism.

Streptomyces fradiae, an actinomycete bacterium, is the primary natural producer of neomycin. drugbank.comptfarm.plwikipedia.orgmdpi.com This filamentous bacterium, belonging to the Streptomycetaceae family, is Gram-positive and has a high genomic G+C content. mdpi.com Neomycin was first isolated from Streptomyces fradiae in 1949. wikipedia.org The organism synthesizes neomycin as a secondary metabolite. mdpi.com

Standard grade neomycin is not a single compound but a mixture of closely related aminoglycosides. The major components are neomycin B and neomycin C, which are stereoisomers. drugbank.comwikipedia.org Neomycin A, also known as neamine (B104775), is a degradation product and a moiety found within the structures of neomycin B and C. drugbank.comwikipedia.orgwikipedia.org Neomycin B is generally considered the most active component. ptfarm.plwikipedia.orgguidetopharmacology.orgmedchemexpress.com Neomycin C is an isomer of neomycin B and accounts for a smaller percentage of the mixture. wikipedia.org The relative quantities of these components can vary depending on the production process and manufacturer. wikipedia.org Neomycin B and C are 23-carbon molecules with a four-ring structure, including three six-membered rings and one five-membered ring. wikipedia.org Neomycin A contains D-neosamine and 2-deoxystreptamine (B1221613). wikipedia.org

The biosynthesis of neomycin in S. fradiae is influenced by the composition of the fermentation medium and environmental conditions. mdpi.com Studies have investigated the effects of various nutritional factors on neomycin production. For instance, inorganic salts, particularly ammonium (B1175870) sulfate (B86663) ((NH4)2SO4), have been shown to significantly impact neomycin B biosynthesis and cell growth in S. fradiae. mdpi.commdpi.com Research indicates that a concentration of 60 mM (NH4)2SO4 can effectively promote neomycin B biosynthesis and growth. mdpi.commdpi.com Nitrogen metabolism and its intermediates can affect the central metabolism of the organism, thereby influencing growth and antibiotic production. mdpi.commdpi.com Optimization of medium components, including carbon sources, amino acids, minerals, and inorganic nitrogen sources, is crucial for maximizing neomycin production. nih.gov Solid-state fermentation (SSF) is an alternative production method that has been increasingly applied for neomycin production. nih.gov

Genetic and Metabolic Engineering for Enhanced Neomycin Production

Metabolic engineering and genetic manipulation techniques are employed to improve neomycin production yields and optimize the ratio of its components. mdpi.comnih.govmdpi.com

The genes responsible for neomycin biosynthesis are organized into gene clusters, referred to as neo gene clusters, in S. fradiae. mdpi.comnih.govuni-konstanz.de These clusters contain structural genes involved in the biosynthesis pathway and regulatory genes. mdpi.comnih.gov Comparative analysis of the neo gene cluster with those of other aminoglycosides like butirosin (B1197908), gentamicin (B1671437), tobramycin (B1681333), and kanamycin (B1662678) has revealed genes unique to the neomycin and butirosin clusters, suggesting their roles in the transfer of a ribose moiety during biosynthesis. uni-konstanz.de The neo gene cluster in S. fradiae has been cloned and analyzed, identifying numerous putative open reading frames (ORFs) with similarity to genes involved in the biosynthesis of other 2-deoxystreptamine (2-DOS)-containing aminoglycosides. uni-konstanz.de In S. fradiae, the neo gene cluster contains two operons, one comprising 12 genes from neoE to neoD responsible for neomycin B biosynthesis, and another containing neoGH–aphA and other regulatory genes. mdpi.comnih.gov Manipulation of these gene clusters, such as cloning and rational reconstruction, has been performed to enhance neomycin production. nih.gov

Overexpression and regulation of specific genes within the neo cluster have been shown to impact neomycin production. Regulatory genes such as afsA-g and neoR have positive functions in neomycin biosynthesis. mdpi.comnih.govresearchgate.netresearchgate.net Overexpression of afsA-g or neoR genes individually has resulted in a significant increase in neomycin B production. mdpi.comnih.govresearchgate.netresearchgate.net For example, overexpression of afsA-g increased the neomycin B titer to 722.9 ± 20.1 mg/L, while overexpression of neoR increased it to 564.7 ± 32.5 mg/L in S. fradiae CGMCC 4.7387. mdpi.comnih.govresearchgate.net The transcription factor NeoR controls neomycin biosynthesis by regulating genes like neoG and neoH. nih.gov NeoE, a zinc-containing dehydrogenase, is considered a key enzyme in the biosynthesis of neomycin B, catalyzing the dehydrogenation of 2-deoxyscyllo inosamine. mdpi.com Overexpression of neoE, along with other genes like neoS, neoC, neoD, neoF, neoM, and neoN, has significantly promoted the accumulation of neomycin B. mdpi.com Engineering approaches, including the use of strong promoters and disrupting negative regulatory genes like neoI, have been employed to enhance the expression of the neo gene cluster and improve neomycin yield. nih.gov Supplementation with key precursors such as N-acetylglucosamine and L-glutamine has also been shown to further increase neomycin production in engineered strains. nih.govnih.govresearchgate.net

Here is a summary of the impact of overexpressing afsA-g and neoR on neomycin B production:

StrainNeomycin B Titer (mg/L)Increase vs. Wild-TypeSource
Wild-type S. fradiae CGMCC 4.7387~425*- researchgate.net
S. fradiae CGMCC 4.7387 + overexpressed afsA-g722.9 ± 20.1~1.7 times mdpi.comnih.govresearchgate.net
S. fradiae CGMCC 4.7387 + overexpressed neoR564.7 ± 32.5- mdpi.comnih.govresearchgate.net

*Approximate value derived from comparison data in source researchgate.net.

Here is a summary of the impact of engineering the neo cluster and precursor feeding on neomycin production:

StrainConditionNeomycin Yield (mg/L or % enhancement)Source
Streptomyces fradiae CGMCC 4.576 (Wild-type)Original medium1282 mg/L nih.govresearchgate.net
Engineered strain Sf/pKCZ03Original medium36% enhancement nih.govresearchgate.net
Engineered strain Sf/pKCZ03Original medium + 1 g/L N-acetyl-D-glucosamine62% improvement nih.govresearchgate.net
Engineered strain Sf/pKCZ03Original medium + 5 g/L L-glutamine107% improvement nih.govresearchgate.net

Application of Advanced Mutagenesis Techniques (e.g., Atmospheric and Room Temperature Plasma mutagenesis)

Advanced mutagenesis techniques, such as Atmospheric and Room Temperature Plasma (ARTP) mutagenesis, have been employed to improve neomycin sulfate production in Streptomyces fradiae. ARTP is a physical mutagenesis method that utilizes highly active particles to induce DNA damage, leading to genetic alterations. nih.govnih.govmdpi.com This technique is characterized by its simplicity, cost-effectiveness, and avoidance of hazardous chemicals. nih.gov

ARTP mutagenesis has been successfully applied to generate mutant strains of S. fradiae with enhanced neomycin production. For example, a high-yielding mutant strain, S. fradiae SF-2, was obtained through six consecutive rounds of ARTP mutagenesis and screening. mdpi.comresearchgate.net This mutant strain demonstrated a significant increase in neomycin potency compared to the wild-type strain. mdpi.com The effectiveness of ARTP mutagenesis in improving this compound production has been reported, with studies showing notable increases in yield after treatment. nih.govnih.govtandfonline.com

Data from a study on ARTP mutagenesis and fermentation medium optimization in Streptomyces fradiae SF-2 illustrates the impact of this technique:

Strain TypeMutagenesis MethodNeomycin Potency (U/mL)Increase vs. Wild-Type (%)
Wild-typeNone--
Mutant strain Sf6-2ARTP (6 rounds)7780 ± 11045
Sf6-2 (Optimized)ARTP + Medium Opt.10849 ± 141100

This table shows that ARTP mutagenesis alone resulted in a 45% increase in neomycin potency, and further optimization of the fermentation medium for the mutant strain led to a total increase of 100% compared to the wild-type. mdpi.comnih.gov

Optimization of Fermentation Media and Nitrogen Metabolism

Optimization of fermentation media composition is a critical aspect of enhancing this compound production. Studies have investigated the influence of various carbon and nitrogen sources on the growth and antibiotic production of Streptomyces fradiae. nih.govresearchgate.net

Nitrogen metabolism plays a significant role in the biosynthesis of antibiotics in Streptomyces species. While excessive ammonium can repress secondary metabolism in some cases, high concentrations of inorganic nitrogen sources, such as ammonium sulfate ((NH₄)₂SO₄), have been shown to positively influence neomycin production. mdpi.com Research has demonstrated that nitrogen compounds like sodium nitrate, aspartic acid, and glutamic acid can promote both the growth of S. fradiae and neomycin production. mdpi.comnih.gov

The addition of ammonium sulfate has been found to enhance neomycin biosynthesis in S. fradiae. This effect may be attributed to increased cellular osmotic pressure, improved utilization of carbon and nitrogen sources, and a moderate reduction in the carbon-to-nitrogen (C/N) ratio in the fermentation medium, which is beneficial for strain growth and neomycin B production. mdpi.com Ammonium sulfate may also act as an amino donor, increasing the activity of transaminases involved in neomycin B biosynthesis. mdpi.com

Transcriptomic analyses have revealed that ammonium sulfate can inhibit central metabolic pathways like glycolysis (EMP) and the TCA cycle while enhancing the expression of neo genes involved in the neomycin B biosynthesis pathway. mdpi.comresearchgate.net Optimization studies using statistical methods like Plackett-Burman and Box-Behnken designs have identified key medium components, including soluble starch, peptone, and ammonium sulfate, that significantly affect neomycin potency. mdpi.comresearchgate.net

Research on optimizing medium composition for Streptomyces fradiae NCIM 2418 in solid-state fermentation identified crucial nutritional factors. nih.govnih.gov

Nutritional FactorOptimal Concentration (%)
Ammonium chloride2.00
Sodium nitrate1.50
L-histidine0.250
Ammonium nitrate0.250

Under these optimized conditions, a significant increase in neomycin production was observed. nih.govnih.gov

Genetic Control of Permeability, Exclusion, and Excretion

The production of secondary metabolites in microorganisms, including antibiotics like neomycin, is influenced by various genetic factors. These include structural genes for product synthesis, regulatory genes controlling gene expression, resistance genes providing immunity to the antibiotic, and permeability genes. oup.com Permeability genes play a role in regulating the entry, exclusion, and excretion of the produced antibiotic. oup.com

CRISPR/Cas System in Biosynthesis Pathway Elucidation and Enhancement

The CRISPR/Cas system has emerged as a powerful tool for genome engineering in Streptomyces, facilitating the elucidation and enhancement of secondary metabolite biosynthesis pathways, including that of neomycin. oup.comresearchgate.net This system allows for targeted DNA modifications, which are valuable for studying gene function and manipulating biosynthetic gene clusters. oup.comfrontiersin.org

In Streptomyces fradiae, the CRISPR/Cas system has been applied to develop efficient genome editing tools. asm.orgresearchgate.netnih.gov This is particularly relevant for S. fradiae due to its high GC content and complex genome structure, which can make traditional genome editing challenging. asm.orgresearchgate.net

CRISPR/Cas-mediated editing has been used to perform targeted gene deletions and modifications in S. fradiae to benefit neomycin synthesis. asm.orgresearchgate.netnih.gov For instance, the deletion of the neoI gene, which acts as a repressor for structural genes involved in neomycin biosynthesis, has been explored to enhance transcription levels of these genes and potentially increase neomycin production. oup.comnih.gov

The CRISPR/Cas system allows for precise manipulation of the neo gene cluster, enabling researchers to investigate the role of specific genes in the biosynthesis pathway and engineer strains for improved production. mdpi.comresearchgate.net This includes the potential for overexpressing key genes or modifying regulatory elements within the cluster. mdpi.comresearchgate.netnih.gov

Studies have demonstrated the successful application of CRISPR/Cas9n (a nickase variant of Cas9) for genome editing in S. fradiae, achieving targeted deletions and replacements that benefited neomycin synthesis. asm.orgresearchgate.netnih.gov The efficiencies of these modifications varied depending on the specific target. asm.orgresearchgate.netnih.gov

Genetic Modification TargetEditing Efficiency (%)Impact on Neomycin Synthesis
Deletion of neoI77.8Beneficial
Deletion of nagB77.8Beneficial
Replacement of Pfrr with PermE*100Beneficial
Integration of exogenous vgbS67.8Beneficial

These findings highlight the utility of CRISPR/Cas systems in precisely modifying the S. fradiae genome to enhance neomycin production. asm.orgresearchgate.netnih.gov The technology provides a more efficient approach compared to traditional homologous recombination methods, which can be time-consuming and labor-intensive in Streptomyces. researchgate.netasm.org

Molecular Mechanisms of Action of Neomycin Sulfate in Prokaryotic Systems

Ribosomal Target Engagement and Interaction

Neomycin Sulfate (B86663), like other aminoglycoside antibiotics, engages with the bacterial ribosome by binding to specific sites on the 30S ribosomal subunit. nih.govnih.govdrugbank.compatsnap.comnih.govnih.govfishersci.fimedchemexpress.comquimigen.pt This binding disrupts the normal function of the ribosome, leading to impaired protein synthesis. drugbank.comnih.govnih.gov

Binding to the Bacterial 30S Ribosomal Subunit

The primary target of Neomycin Sulfate is the bacterial 30S ribosomal subunit. nih.govnih.govdrugbank.comdrugbank.compatsnap.comnih.govnih.govfishersci.fimedchemexpress.comquimigen.pt This binding is often described as irreversible. nih.govfishersci.fimedchemexpress.comresearchgate.net The interaction with the 30S subunit is the initial step in the disruption of bacterial protein synthesis. patsnap.com

Specific Interactions with 16S Ribosomal RNA (rRNA)

Within the 30S subunit, this compound specifically interacts with the 16S ribosomal RNA (rRNA) component. nih.govnih.govdrugbank.comresearchgate.net Aminoglycosides, including neomycin, bind to specific sites on the rRNA within the 16S rRNA component, leading to errors in the translation process. mdpi.com Neomycin irreversibly binds to the 16S rRNA. nih.govnih.gov Studies have shown that neomycin-class aminoglycosides footprint the A site, a region of the 16S rRNA. lmu.edu The binding site has been localized to the A-site of the prokaryotic 16S ribosomal decoding region RNA. acs.org

Binding to Specific Ribosomal Proteins (e.g., S12 protein)

Neomycin also interacts with specific ribosomal proteins, such as the S12 protein, which is part of the 30S subunit. nih.govnih.govdrugbank.com Neomycin irreversibly binds to the S12 protein. nih.govnih.gov The S12 protein is located near the decoding center and plays a pivotal role in tRNA selection by the ribosome. researchgate.net While streptomycin (B1217042) binding has been shown to alter the dynamics of ribosomal protein S12, neomycin does not appear to have the same effect based on certain biophysical studies. researchgate.net However, other research suggests that ribosomal protein S12 modulates 16S rRNA function and susceptibility to 2-deoxystreptamine (B1221613) aminoglycosides like neomycin. plos.org Crystal structures have revealed interactions between conserved amino acid residues of ribosomal protein S12 and 16S rRNA helix 44 (h44) at the decoding site, which stabilizes the closed conformation of the 30S subunit. researchgate.net

Interaction with the Ribosomal A-site and Decoding Region

A key aspect of this compound's action is its interaction with the ribosomal A-site (aminoacyl-tRNA site) and the decoding region of the 30S subunit. nih.govresearchgate.netacs.orgetsu.edu The A-site is the region where aminoacyl-tRNAs bind during translation. lmu.edu this compound binds to the A-site on the 30S subunit. patsnap.com This binding to the decoding region results in a conformational change of conserved bases in the loop of the A-site. etsu.edu This change facilitates high affinity binding between the 16S rRNA and the antibiotic. etsu.edu Aminoglycosides target the ribosome by direct interaction with rRNA and affect protein synthesis by inducing codon misreading. nih.gov The binding of neomycin to the A-site of the decoding region of the 30S ribosomal subunit causes a misreading of the mRNA code. patsnap.com

Disruption of Bacterial Protein Synthesis

By binding to the 30S ribosomal subunit and interacting with the 16S rRNA and ribosomal proteins, this compound disrupts the process of bacterial protein synthesis. nih.govnih.govdrugbank.comnih.govnih.govfishersci.fimedchemexpress.comquimigen.pt This disruption occurs at multiple levels, including the assembly of the translation initiation complex and the accuracy of translation. nih.govnih.govnih.govetsu.edu

Interference with Translation Initiation Complex Assembly

This compound interferes with the assembly of the initiation complex between mRNA and the bacterial ribosome. nih.govnih.govdrugbank.comnih.govetsu.edu Bacterial translation is normally initiated by the mRNA binding to the 30S ribosomal subunit, followed by the binding of the 50S subunit for elongation. drugbank.com Interference with the assembly of this complex inhibits the initiation of protein synthesis. nih.govnih.gov While the initial steps required for peptide synthesis may proceed, the subsequent elongation process is hindered due to the disruption of translational accuracy. nih.govnih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound62403 nih.gov
Neomycin B Sulfate197162 wikidata.org
Neomycin8378 wikipedia.org
Neomycin B62404 nih.gov
Sulfuric Acid1118 nih.gov
Neamine (B104775)8075 wikipedia.org

Data Table: Key Interactions of this compound with the Bacterial Ribosome

Ribosomal ComponentSpecific Interaction Site(s)Effect on Ribosome FunctionSupporting Citations
30S Ribosomal SubunitOverall binding siteDisruption of translational machinery, Inhibition of protein synthesis nih.govnih.govdrugbank.comdrugbank.compatsnap.comnih.govnih.govfishersci.fimedchemexpress.comquimigen.pt
16S Ribosomal RNAA-site, Decoding region, Specific nucleotides (e.g., A1408, G1494)Induces conformational changes, Interferes with decoding process, Causes misreading of mRNA nih.govnih.govdrugbank.comresearchgate.netmdpi.comlmu.eduacs.orgetsu.edunih.gov
Ribosomal Protein S12Interaction with protein S12Modulates 16S rRNA function, Potential influence on susceptibility nih.govnih.govdrugbank.comresearchgate.netplos.org
Ribosomal A-siteBinding within the A-site and decoding regionCauses misreading of mRNA, Hinders elongation, Affects tRNA binding nih.govpatsnap.comresearchgate.netacs.orgetsu.edu

This table summarizes key interactions based on the provided search results, illustrating the multi-faceted engagement of this compound with the bacterial ribosome.

Mechanisms of Antimicrobial Resistance to Neomycin Sulfate

Biochemical Basis of Resistance

The most prevalent mechanism of resistance to aminoglycosides, including neomycin sulfate (B86663), is the enzymatic modification and inactivation of the antibiotic molecule by bacterial enzymes. frontiersin.orgbrieflands.comresearchgate.net These enzymes catalyze the addition of chemical groups to specific sites on the aminoglycoside structure, which reduces its affinity for the ribosomal target site and renders it ineffective. frontiersin.orgresearchgate.net

Role of Aminoglycoside-Modifying Enzymes (AMEs)

Aminoglycoside-modifying enzymes (AMEs) are a major factor in mediating resistance to neomycin sulfate. eragene.combrieflands.comuni.lu These enzymes are diverse and can be classified into three main groups based on the type of chemical modification they perform: aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases (AADs). brieflands.comresearchgate.net These enzymes are often encoded by genes located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations. brieflands.commdpi.comuniprot.org

Aminoglycoside Acetyltransferases (e.g., AAC(6'))

Aminoglycoside acetyltransferases (AACs) inactivate aminoglycosides by catalyzing the transfer of an acetyl group from acetyl-CoA to an amino group on the antibiotic molecule. researchgate.net The AAC(6') enzymes are particularly prevalent in clinical strains and can confer resistance to a range of aminoglycosides, including neomycin. brieflands.commdpi.com These enzymes modify the 6'-position of the aminoglycoside. researchgate.net While AAC(6') enzymes can acetylate neomycin, the acetylated product may still retain some antimicrobial activity, which could explain lower resistance levels observed in some cases despite the presence of the enzyme. nih.gov

Kanamycin (B1662678) Kinase Genes

Kanamycin kinase genes, also known as aminoglycoside 3'-phosphotransferase (APH(3')), encode enzymes that inactivate aminoglycosides by phosphorylating them. ontosight.aitoku-e.comwikipedia.org This phosphorylation typically occurs at the 3'-hydroxyl group of 4,6-disubstituted aminoglycosides like kanamycin. wikipedia.org However, APH(3') enzymes can also phosphorylate 4,5-disubstituted aminoglycosides, such as neomycin, often at the 5'-hydroxyl group, as they lack a 3'-hydroxyl group. wikipedia.org The addition of a phosphate (B84403) group disrupts the binding affinity of the aminoglycoside to the ribosome due to steric hindrance and unfavorable electrostatic interactions. wikipedia.org The neomycin resistance gene (NeoR), commonly used as a selectable marker in genetic engineering, encodes aminoglycoside-3'-phosphotransferase-IIa [APH(3')-IIa], which confers resistance to neomycin and other aminoglycosides. toku-e.comidival.org Studies have shown that the presence of Bacillus circulans phosphotransferase genes can confer neomycin resistance in Escherichia coli. pnas.orgpnas.org APH(3')-IIb, found in Pseudomonas aeruginosa, has demonstrated specificity for neomycin and other 4,5-disubstituted aminoglycosides, efficiently phosphorylating them. biorxiv.org

Efflux Pump Systems and Reduced Intracellular Accumulation

Another mechanism contributing to neomycin resistance is the reduction of intracellular antibiotic concentration through efflux pump systems. patsnap.comeragene.comfrontiersin.org Bacteria can express membrane-bound protein pumps that actively transport the antibiotic out of the cell, thereby preventing it from reaching its ribosomal target in sufficient concentrations to exert its effect. frontiersin.org Reduced permeability of the bacterial cell membrane can also contribute to decreased intracellular accumulation of neomycin. patsnap.comfrontiersin.org

Alterations in Ribosomal Structure and Function

Resistance to neomycin can also arise from modifications to its ribosomal target site, the 30S ribosomal subunit. patsnap.compnas.orgnih.gov These alterations can reduce the binding affinity of neomycin to the ribosome, thus impairing its ability to inhibit protein synthesis. nih.govsnf.ch

Mutations in 16S rRNA

Mutations in the 16S ribosomal RNA (rRNA), a key component of the 30S ribosomal subunit, can confer resistance to aminoglycosides, including neomycin. patsnap.compnas.orgnih.govmcmaster.ca These mutations often occur in the decoding region of the 16S rRNA, which is the primary binding site for aminoglycosides. nih.govembopress.org For instance, mutations in the 3' minor domain of helix 44 in the rrsB 16S rRNA gene of Escherichia coli can lead to neomycin resistance. mcmaster.ca Specific nucleotide positions within the 16S rRNA, such as A1408 and G1494 (using E. coli numbering), are known to be involved in the interaction with aminoglycosides, and mutations at these sites can affect antibiotic binding. nih.govembopress.orgnih.gov Studies have shown that alterations in the C1409-G1491 base pair can moderately decrease ribosomal susceptibility to neomycin. nih.gov Furthermore, mutations like A1408G can disrupt the pseudo-base pair interaction between ring I of aminoglycosides and A1408, preventing the binding of 4,5-aminoglycosides like neomycin. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound124080932 fishersci.co.uk, 62403 nih.gov
Neomycin8378 wikipedia.orgmims.com
Kanamycin6032 wikipedia.org
Gentamicin (B1671437)3467 uni.lumims.comnih.gov
Amikacin (B45834)37768 nih.govwikipedia.orgcalpaclab.commims.comfishersci.ie
Ribostamycin (B1201364)5280895 nih.gov
Paromomycin (B158545)165333 nih.gov
Lividomycin A39436 nih.gov
Butirosin (B1197908)27549 pnas.org
Streptomycin (B1217042)19649 brieflands.com
Tobramycin (B1681333)36290 mdpi.com
Netilmicin441305 researchgate.net
Acetyl-CoA6417 nih.gov
Fludarabine27905 idival.org
Fludarabine monophosphate60965 idival.org
Fludarabine triphosphate135398626 idival.org
Dexamethasone5743 mims.com
Acetic acid176 mims.com

Data Tables

While specific quantitative data tables on resistance levels directly tied to each mechanism for this compound across various strains were not consistently available in a format suitable for direct extraction and presentation as interactive tables within the search results, the text provides qualitative and comparative data. For instance, the impact of specific 16S rRNA mutations on resistance levels for different aminoglycosides, including neomycin, is discussed.

16S rRNA Mutation (E. coli numbering)Effect on Neomycin SusceptibilityRelevant Citation
U1406ANo resistance observed; caused hypersensitivity to neamine (B104775). nih.gov
A1408GHigh-level resistance when all rRNA contains the mutation. nih.gov
C1409-G1491 base pair alterationModerately decreased ribosomal susceptibility (relative resistance 1-16 µg/ml). nih.gov
A1408G/C1409G double mutationHigh-level drug resistance to all 4,5-aminoglycosides tested. nih.gov
A1408G/G1491U double mutationHigh-level drug resistance to all 4,5-aminoglycosides tested. nih.gov

This table summarizes findings regarding the impact of specific 16S rRNA mutations on neomycin susceptibility, illustrating how alterations at the ribosomal target site can confer resistance.

Modifications in Ribosomal Proteins

Mutations in genes encoding ribosomal proteins, particularly those in the small (30S) ribosomal subunit, can contribute to aminoglycoside resistance. For example, mutations in the gene for ribosomal protein S12 (rpsL) have been associated with resistance to streptomycin, another aminoglycoside. asm.orgbiorxiv.orgroyalsocietypublishing.org These mutations can alter the structure of the ribosome in a way that reduces the binding affinity of aminoglycosides without significantly impairing ribosomal function. mdpi.com While single-point mutations in rpsL may not always confer high-level resistance to 2-deoxystreptamine (B1221613) aminoglycosides like neomycin, they can cause minor susceptibility changes. biorxiv.org Damage to the 50S ribosomal protein L1 (RplA) has also been shown to activate the production of aminoglycoside efflux pumps in Stenotrophomonas maltophilia, contributing to resistance. nih.gov

Alterations in the Ribosomal A-Site

Neomycin, like other aminoglycosides, primarily targets the A-site of the bacterial ribosome's 16S rRNA, located in the 30S subunit. nih.govplos.org This interaction involves specific nucleotides, notably A1408, A1492, and A1493 (using Escherichia coli numbering). nih.govnih.gov Aminoglycosides induce conformational changes in the A-site, stabilizing a flipped-out state of A1492 and A1493, which interferes with decoding and leads to mistranslated proteins. nih.govplos.org

Mutations within the 16S rRNA A-site can hinder neomycin binding and confer resistance. The A1408G mutation, which mimics the eukaryotic ribosomal sequence, can render bacteria insusceptible to aminoglycosides. nih.govplos.org This mutation disrupts hydrogen bonding interactions crucial for the binding of 2-deoxystreptamine aminoglycosides. nih.gov Other mutations in the decoding region, such as those affecting the C1409-G1491 base pair or the U1406-U1495 pair, can also lead to reduced aminoglycoside binding affinity and resistance. nih.govasm.orgethz.chlmu.edunih.gov The level of resistance conferred by these mutations can vary depending on the specific alteration and the structure of the aminoglycoside. For instance, the U1406C/U1495A double mutation can confer high-level resistance to several 4,5-aminoglycosides but not neomycin. nih.govnih.gov

Impaired Drug Transport Mechanisms

Reduced intracellular accumulation of this compound can lead to resistance. This can occur through decreased influx or increased efflux of the antibiotic. Active transport is required for neomycin to cross the bacterial cytoplasmic membrane and reach its ribosomal target. who.intinchem.org This transport is an energy-dependent process that requires electron transport. who.intinchem.org Under anaerobic conditions, the membrane potential of facultative bacteria is diminished, significantly impairing aminoglycoside transport and leading to reduced susceptibility. who.intinchem.orgmsdvetmanual.com Obligate anaerobes are naturally insensitive to aminoglycosides due to the lack of effective transport mechanisms. who.intinchem.org

Efflux pumps, which are transport proteins in the bacterial membrane, can actively expel antibiotics from the cell, thereby reducing intracellular concentrations and contributing to resistance. nih.govdovepress.comnih.gov While fewer efflux pumps have been specifically demonstrated to remove the polycationic aminoglycosides compared to other antibiotic classes, they can play a role. nih.gov In Gram-negative bacteria, Resistance-Nodulation-Division (RND) family efflux pumps, such as AcrAD and AdeABC, have been implicated in aminoglycoside resistance. nih.govdovepress.comnih.govmdpi.com These are tripartite systems spanning the cell envelope, effectively extruding drugs from the cell. nih.govdovepress.comnih.govmdpi.com Overproduction of efflux systems like SmeYZ in Stenotrophomonas maltophilia is a significant mechanism of aminoglycoside resistance. nih.gov

Genetic Dissemination of Neomycin Resistance

The spread of neomycin resistance is significantly driven by the horizontal transfer of genetic material between bacteria. nih.govnih.govnih.gov This allows resistance determinants to move rapidly through bacterial populations and across different species. nih.govmdpi.com

Horizontal Gene Transfer (HGT) Mechanisms

Horizontal gene transfer (HGT) is the process by which genetic material is transferred between organisms without direct parent-to-offspring inheritance. nih.govmdpi.comebr-journal.org HGT plays a crucial role in the evolution and dissemination of antibiotic resistance, including resistance to neomycin. nih.govnih.govmdpi.comebr-journal.org The primary mechanisms of HGT in bacteria are conjugation, transduction, and transformation. mdpi.comebr-journal.org Neomycin resistance genes are often located on mobile genetic elements such as plasmids and transposons, which facilitates their transfer. mdpi.comnih.gov

Conjugation

Conjugation is a major mechanism of HGT involving the direct transfer of genetic material, typically plasmids, from a donor bacterium to a recipient bacterium through physical contact, often via a pilus. mdpi.comasm.org Resistance genes, including those conferring neomycin resistance, are frequently located on conjugative plasmids, enabling their spread within and between bacterial populations. nih.govmdpi.comasm.org Studies have shown the conjugative transfer of neomycin resistance genes, such as aph(3')-Ia and aph(3')-Ib, located on various plasmid types (e.g., IncI1α, IncHI1, IncHI2, IncN) in Escherichia coli. nih.govnih.gov The presence of these resistance genes on conjugative plasmids, which often carry genes for resistance to other antimicrobials or heavy metals, highlights the risk of co-selection and the spread of multidrug resistance. nih.govnih.gov

Transduction via Bacteriophages

Transduction is the process by which genetic material is transferred from one bacterium to another by a bacteriophage (a virus that infects bacteria). nih.govmdpi.comebr-journal.org During phage replication, bacterial DNA, including antibiotic resistance genes, can be mistakenly packaged into phage particles and subsequently injected into a new host cell. nih.govnih.gov Transduction has been demonstrated as a mechanism for the transfer of neomycin resistance. microbiologyresearch.orgmicrobiologyresearch.orgpsu.edu Studies in Staphylococcus aureus have shown high-frequency transfer of neomycin resistance mediated by transduction, likely involving a bacteriophage carrying a neomycin-resistance determinant, possibly located on a plasmid. microbiologyresearch.orgmicrobiologyresearch.orgpsu.edu This mechanism has been observed both in laboratory settings and on the skin surface of volunteers, suggesting its potential role in the natural spread of neomycin resistance. microbiologyresearch.orgmicrobiologyresearch.org

Transformation through Uptake of Extracellular DNA

Transformation is a process of horizontal gene transfer where bacteria take up naked DNA from their extracellular environment. This acquired DNA can then be integrated into the recipient cell's genome through homologous recombination, potentially introducing new genes, including those conferring antibiotic resistance nih.govnih.govuni.lu. While transformation is a recognized mechanism for the acquisition of resistance genes in bacteria generally, the direct contribution of transformation through the uptake of extracellular DNA specifically to the acquisition of neomycin resistance is not extensively documented in the provided search results as a primary or highly efficient mechanism. Some research suggests that extracellular DNA can degrade relatively quickly in certain environments, which might limit the effectiveness of transformation as a mode of gene acquisition nih.gov. However, extracellular DNA is a component of the extracellular matrix in biofilms, which can provide a protective environment for bacteria nih.govnih.gov.

Mobile Genetic Elements (MGEs) as Resistance Carriers

Mobile genetic elements (MGEs) play a pivotal role in the dissemination of antibiotic resistance genes among bacterial populations. These elements can transfer genetic material within a single cell or between different bacterial cells, facilitating the rapid spread of resistance determinants, including those targeting this compound wikipedia.orgwikipedia.orgwikidata.org. Key types of MGEs involved in carrying neomycin resistance genes include plasmids, transposons, integrons, and integrative and conjugative elements.

Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome. They frequently carry antibiotic resistance genes and can be transferred between bacteria through conjugation. Several studies highlight the association of neomycin resistance with specific resistance genes located on plasmids fishersci.beepa.govmims.comontosight.ai. The "neo-resistance gene," often referred to as neo or aph, encodes for aminoglycoside 3'-phosphotransferase (APH 3' II), an enzyme that inactivates neomycin and related aminoglycosides like kanamycin by phosphorylating them mims.comfishersci.iefishersci.calipidmaps.org. This enzymatic modification prevents the antibiotic from binding effectively to the ribosome, thereby conferring resistance.

Research on clinical Escherichia coli isolates from pig farms demonstrated that neomycin resistance was primarily associated with the resistance genes aph(3')-Ia and aph(3')-Ib, which were found on various plasmids, including large conjugative plasmids belonging to incompatibility groups like IncI1α, IncHI1, IncHI2, and IncN, as well as on a multicopy ColRNAI plasmid fishersci.beepa.govmims.comontosight.ai. The presence of these genes on conjugative plasmids facilitates their efficient transfer between different bacterial strains and species.

Data on the prevalence of neomycin resistance genes on different plasmid types in E. coli isolates:

Resistance GenePlasmid Type(s) InvolvedPrevalence in Isolates epa.govmims.comontosight.ai
aph(3')-IaIncI1α, IncHI1, IncHI2, IncN, ColRNAI (multicopy)93%
aph(3')-Ib19 kb chimeric, mobilizable plasmid (not clearly associated with specific MGEs)7%

These findings indicate that plasmids, particularly conjugative ones, are significant carriers of neomycin resistance genes, contributing to their widespread dissemination.

Transposons are DNA sequences that can move from one location in the genome to another, either within the same DNA molecule or to a different one. They often carry antibiotic resistance genes. Insertion sequences (IS) are simpler mobile elements that primarily encode the proteins required for their own transposition and are often found as components of composite transposons wikidata.orgnih.gov.

Neomycin resistance genes are frequently found on transposons. For instance, the neo gene encoding aminoglycoside 3'-phosphotransferase is a component of the Tn5 transposon, which confers resistance to neomycin, kanamycin, and bleomycin (B88199) fishersci.cawikipedia.orgciteab.com. The aph(3')-Ia gene, a key determinant of neomycin resistance, has been found to be associated with transposons such as Tn903 and Tn4352 derivatives epa.govmims.comontosight.ai. Insertion sequences like IS26 can play a role in the formation of transposons carrying resistance genes, including the aphA1a gene, which confers resistance to kanamycin and neomycin nih.gov. The movement of these transposons facilitates the integration of neomycin resistance genes into different genetic locations, including plasmids and bacterial chromosomes.

Integrons are genetic elements that can capture and express genes embedded within mobile structures called gene cassettes transcriptionfactor.orgthermofisher.comfishersci.ca. They typically contain an intI gene encoding an integrase enzyme and an attI recombination site transcriptionfactor.orgfishersci.ca. Gene cassettes are small mobile DNA elements that often contain a single gene, frequently an antibiotic resistance gene, and a recombination site known as attC thermofisher.commims.com.

Class 1 integrons have been shown to carry gene cassettes that confer resistance to aminoglycosides, including neomycin fishersci.camims.comnih.gov. These integrons can accumulate multiple gene cassettes, leading to multidrug resistance phenotypes transcriptionfactor.orgmims.com. The integration and excision of gene cassettes mediated by the integrase allow bacteria to acquire and rearrange resistance genes, contributing to the diversity of resistance profiles observed in bacterial populations fishersci.ca. Studies have identified class 1 integrons carrying aminoglycoside resistance genes like aadA variants, which can confer resistance to streptomycin and spectinomycin, and in some cases, contribute to reduced susceptibility to neomycin when present in certain combinations or genetic contexts mims.comnih.gov.

Integrative and conjugative elements (ICEs) are a diverse group of MGEs integrated into a bacterial chromosome that can excise themselves and transfer to a recipient cell through conjugation wikipedia.orgwikidata.orgfishersci.senih.gov. ICEs are significant carriers of accessory genes, including those conferring antibiotic resistance and virulence factors nih.govwikipedia.org.

Research has identified ICEs that carry multiple antibiotic resistance genes, including determinants for neomycin resistance nih.govwikipedia.orglipidmaps.org. These elements can mediate the transfer of multidrug resistance phenotypes between different bacterial strains and even species wikipedia.orglipidmaps.org. For example, a novel ICE named ICESsuCZ130302 identified in Streptococcus suis was found to carry genes conferring resistance to multiple antibiotics, including neomycin and kanamycin, and was shown to transfer naturally between different serotypes of S. suis via conjugation wikipedia.org. Similarly, ICEs in Pasteurella multocida and Histophilus somni have been reported to carry aminoglycoside resistance genes, including aphA1 and aph(3')-Ia, contributing to neomycin resistance in these pathogens nih.govlipidmaps.org.

Research into Overcoming Neomycin Resistance

Given the increasing prevalence of neomycin resistance, research efforts are focused on developing strategies to overcome existing resistance mechanisms and extend the lifespan of this important antibiotic. These strategies include the chemical modification of neomycin and the use of adjuvant molecules that can restore or enhance its activity against resistant bacteria.

Chemical modification of aminoglycosides, including neomycin, is a key area of research aimed at circumventing resistance mechanisms, particularly those mediated by aminoglycoside-modifying enzymes (AMEs) wikidata.orgnih.gov. AMEs are a major cause of aminoglycoside resistance, inactivating the antibiotic through acetylation, phosphorylation, or adenylation nih.gov. By modifying specific sites on the neomycin molecule that are targeted by these enzymes, researchers aim to create derivatives that are no longer substrates for inactivation while retaining their ribosomal binding and antibacterial activity wikidata.orgnih.gov.

Studies have explored modifications at various positions of the neomycin structure. For instance, modifications at the 5'' position of neomycin B have been investigated for their activity against bacteria expressing different AMEs nih.gov. Another approach involves deoxygenation of hydroxyl groups in combination with modifications at the N1 position of the 2-deoxystreptamine subunit nih.gov. Research on a synthesized neomycin analogue, N1-HABA-3′,4′,3‴,4‴-tetradeoxy-neomycin, demonstrated potent activity against Staphylococcus aureus strains carrying common aminoglycoside resistance determinants, including those expressing APH(3')/APH(5'') and the bifunctional enzyme APH(2'')/AAC(6') nih.gov. This analogue showed significantly improved minimum inhibitory concentrations (MICs) against a collection of methicillin-resistant Staphylococcus aureus (MRSA) isolates compared to clinically used amikacin and gentamicin nih.gov.

Table: MIC50 and MIC90 values for N1-HABA-3′,4′,3‴,4‴-tetradeoxy-neomycin against MRSA isolates (n=50) nih.gov.

CompoundMIC50 (μg/mL)MIC90 (μg/mL)
N1-HABA-3′,4′,3‴,4‴-tetradeoxy-neomycin (1)0.250.5
Amikacin32>64
Gentamicin>32>32

These results highlight the potential of targeted chemical modifications to generate neomycin derivatives with enhanced activity against resistant pathogens.

In addition to structural modifications, research is also exploring the use of adjuvant molecules that can act in combination with neomycin to overcome resistance. One promising approach involves the use of rhamnolipids, biosurfactants produced by Pseudomonas aeruginosa guidetopharmacology.org. Studies have shown that rhamnolipids can enhance the potency of aminoglycoside antibiotics, including neomycin, against resistant bacteria like Staphylococcus aureus by altering the bacterial membrane and increasing antibiotic uptake guidetopharmacology.org. Even at low concentrations, rhamnolipids were found to make the S. aureus membrane more permeable to aminoglycosides, significantly boosting their antibacterial activity guidetopharmacology.org. This strategy suggests that combining neomycin with agents that disrupt membrane integrity could be a way to re-sensitize resistant bacteria to the antibiotic.

These research avenues, focusing on both direct modification of neomycin and the use of synergistic agents, are critical for addressing the growing challenge of neomycin resistance and preserving the effectiveness of this valuable antibiotic.

Development of Novel Neomycin Derivatives and Analogs

The primary mechanism of acquired resistance to aminoglycoside antibiotics like neomycin is through enzymatic modification, which alters the drug molecule and prevents its binding to the bacterial ribosome wikipedia.org. Bacteria can acquire genes encoding aminoglycoside-modifying enzymes (AMEs), including acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). Another mechanism involves ribosomal target modification, often through methylation of ribosomal RNA, or alterations in bacterial cell wall permeability and the activation of efflux pumps wikipedia.org.

Research into novel neomycin derivatives and analogs aims to create compounds that evade these resistance mechanisms or possess enhanced activity. One approach involves modifying the neomycin structure to prevent recognition or modification by AMEs. Studies have explored the synthesis of amphiphilic aminoglycosides, which are modified with hydrophobic groups. These amphiphilic derivatives, such as 5″-aminoneomycin with attached linear acyl groups, have demonstrated antibacterial activities against strains resistant to traditional aminoglycosides, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The activity against VRE is particularly notable as these bacteria are often intrinsically resistant to traditional aminoglycosides due to a lack of uptake mechanisms. Amphiphilic aminoglycosides that target the bacterial membrane may be bactericidal without necessarily entering the cell, thereby circumventing resistance conferred by intracellular AMEs.

Another avenue of research focuses on modifications that impact binding to the ribosomal A-site or reduce cytotoxicity while maintaining antibacterial potency. For instance, studies have reported the development of aminoglycoside antibiotics featuring fluorinated N1-hydroxyaminobutyryl acyl (HABA) appendages. A derivative incorporating a β,β-difluoro-HABA group showed significantly reduced cytotoxicity in kidney-derived cells while retaining antibacterial potency. This modification is thought to mask a net charge by lowering the pKa, and it also assists in evading aminoglycoside-modifying enzymes, suggesting its potential for transfer to other novel analogs.

These efforts highlight that modifying the neomycin scaffold can lead to derivatives with altered properties that may overcome existing resistance mechanisms, offering potential new therapeutic agents wikipedia.org.

Mechanistic Studies of Synergy in Combination Therapies

Combining antibiotics can offer a strategy to combat resistant bacteria by targeting multiple pathways or achieving synergistic effects that enhance antimicrobial activity and potentially reduce the development of resistance. Mechanistic studies of synergy in combination therapies involving this compound explore how its interaction with other agents leads to improved outcomes.

One area of investigation is the synergistic activity between this compound and mupirocin, particularly against Staphylococcus aureus strains, including those resistant to mupirocin. Research indicates that this compound potentiates the antimicrobial activity of mupirocin. Preliminary studies into the mechanism of this potentiation suggest that neomycin's activity may involve the inhibition of the organism's RNase P function, an enzyme believed to be involved in the tRNA processing pathway immediately upstream of mupirocin's primary target. This suggests a potential mechanism where neomycin interferes with a process essential for protein synthesis, thereby enhancing the effect of mupirocin, which also inhibits protein synthesis by targeting isoleucyl-tRNA synthetase.

Another historical example of studying neomycin synergy involves its combination with oxytetracycline (B609801) against enteropathogenic Gram-negative bacteria. Studies in the early 1970s observed synergistic action between neomycin and oxytetracycline in vitro and in vivo. The synergy was attributed, in part, to their opposing optima for activity concerning oxygen concentration and pH. Neomycin was found to be more effective in the presence of abundant oxygen, while oxytetracycline was more effective in relatively anaerobic environments. When combined, they complemented each other's activity across different environmental conditions. The depression of acid production by oxytetracycline was also believed to contribute partially to the synergistic activity of this combination.

More recent research explores the synergistic potential of neomycin with non-antibiotic agents. For example, studies have investigated the synergistic effects of silver nanoparticles (AgNPs) with neomycin against mastitis-causing Staphylococcus aureus isolates. While the exact mechanism of synergy between AgNPs and neomycin requires further detailed empirical evidence, hypotheses suggest that AgNPs may disrupt bacterial cellular membranes and interfere with DNA unwinding, potentially enhancing the entry or activity of neomycin.

These studies highlight the complex interactions that can occur in combination therapies involving neomycin, where synergy can arise from complementary mechanisms of action, interference with resistance pathways, or other unexplored interactions.

Strategies for MGE Elimination

Mobile genetic elements (MGEs), such as plasmids, transposons, and integrons, play a critical role in the acquisition and dissemination of antibiotic resistance genes (ARGs) among bacterial populations. Resistance genes, including those conferring resistance to neomycin (such as kanamycin kinase genes), are frequently located on these MGEs, facilitating their transfer between bacteria through processes like conjugation, transduction, and transformation. Strategies aimed at eliminating or reducing the prevalence of these MGEs represent a potential approach to combat antimicrobial resistance.

Targeting MGEs to control AMR involves developing methods to cure bacteria of resistance plasmids or prevent the transfer of ARGs. Research in this area explores both chemical and biological approaches. Chemical agents that interfere with plasmid replication or maintenance can lead to plasmid curing. However, the development of such agents specifically for eliminating resistance plasmids in a clinical setting is still an active area of research.

Biological strategies include the use of bacteriophages (phages), viruses that infect and lyse bacteria. Phages can be explored for their ability to selectively target bacteria carrying specific resistance plasmids or to interfere with the processes of horizontal gene transfer. Some studies have demonstrated the potential of phages to reduce the prevalence of resistance plasmids in bacterial populations and to increase the sensitivity of bacterial strains to antibiotics. For example, certain phages have been shown to eliminate specific megaplasmids or sensitize antibiotic-resistant strains to various antibiotics.

Furthermore, understanding the factors that influence the mobility and persistence of MGEs is crucial for developing effective elimination strategies. These factors include host-encoded specific factors (bacterial defense systems against foreign DNA), non-specific host factors (like cell surface architecture), genetic-element-encoded factors (mechanisms facilitating MGE transfer and maintenance), and environmental factors. Research into these areas can inform the design of interventions to disrupt MGE transfer or enhance their loss from bacterial populations.

Non Prokaryotic Biological Targets and Molecular Interactions of Neomycin Sulfate

Nucleic Acid Interactions Beyond Ribosomal RNA

Neomycin sulfate (B86663) exhibits a notable capacity to bind to and interact with diverse nucleic acid structures found in non-prokaryotic systems. This includes various forms of duplex RNA and DNA, as well as higher-order structures like triplex DNA and DNA:RNA hybrids.

Binding to Duplex RNA Structures

Aminoglycosides, including neomycin, are known for their ability to bind to duplex RNA with high affinity. The association constant for neomycin with A-site RNA models is in the range of 109 M-1 wikipedia.orgleapchem.com. Studies using a truncated A-site RNA model of the prokaryotic ribosome have characterized the interactions of neomycin sulfate with individual RNA/antibiotic complexes using nanopore analysis. nih.gov. These studies showed that complexes of the A-site RNA with aminoglycosides could be distinguished from unbound RNA based on their ion current signatures, and label-free binding isotherms were consistent with reported data. nih.gov. The binding affinity for neomycin B with this RNA construct was determined to be 14.4 ± 3.3 μM. nih.gov.

Neomycin binding enhances the thermal stability of A-site RNA duplexes. researchgate.netacs.org. The extent of this thermal enhancement is influenced by both pH and Na+ concentration. acs.org. For instance, at a constant Na+ concentration of 60 mM, increasing the pH from 6.0 to 7.0 reduces the neomycin-induced increase in melting temperature (ΔTm) from 12.0 to 4.6 °C. acs.org. Similarly, at a constant pH of 6.0, raising the Na+ concentration from 60 to 147 mM decreases the ΔTm from 12.0 to 5.4 °C. acs.org. This indicates that electrostatic interactions play a significant role in the binding. researchgate.netacs.org.

Research on thiazole (B1198619) orange-neomycin conjugates also investigated binding characteristics with RNA structures, showing high affinities. d-nb.inforesearchgate.net. The linker type in these conjugates could influence binding modes and fluorescence properties when bound to poly(rA)·poly(rU). nih.gov.

Data on the thermal stabilization of A-site RNA by neomycin, paromomycin (B158545), and ribostamycin (B1201364) at pH 6.0 and 60 mM Na+ is presented below:

AminoglycosideΔTm (°C)
Neomycin12.0
Paromomycin9.7
Ribostamycin2.7

Induction of Thermal Stabilization in Triplex DNA

Neomycin has been demonstrated to induce thermal stabilization of triplex DNA. wikipedia.orgleapchem.comacs.org. This stabilization effect is particularly notable, while its effect on B-DNA duplex stabilization is minimal. wikipedia.orgleapchem.com. Neomycin is known to bind and stabilize triplex and G-quadruplex DNA. acs.org. Among aminoglycosides, neomycin has been reported to have the highest binding affinity for triplex structures in some studies. acs.org.

Calorimetric and fluorescence techniques have been used to characterize the binding of neomycin to AT-rich DNA triple helices. nih.gov. Neomycin was found to be the most effective among neomycin, paromomycin, and ribostamycin in enhancing the thermal stability of an intramolecular triplex, showing an 11 °C increase in melting temperature at saturated concentrations. nih.gov. The binding affinity of neomycin to triplex DNA decreases with increasing pH, although the observed binding enthalpy increases. nih.gov. Salt dependence studies suggest that at least three amino groups of neomycin participate in electrostatic interactions with the triplex. nih.gov.

Fluorescence studies using thiazole orange displacement indicated that neomycin has a significantly higher affinity for AT-rich DNA triplexes compared to AT-rich DNA duplexes, with affinity being 2-3 orders of magnitude lower for the duplexes. nih.gov. The interaction of neomycin with the DNA triplex poly(dA)·2poly(dT) yields a binding affinity (Kₐ) of 2.4 × 10⁵ M⁻¹. science.gov.

Data on the increase in melting temperature (ΔTm) of an intramolecular DNA triplex in the presence of neomycin, paromomycin, and ribostamycin is presented below:

AminoglycosideΔTm (°C)
Neomycin11
Paromomycin6
RibostamycinNo significant change

Binding to A-Form Nucleic Acid Structures

Neomycin has been shown to bind to structures that adopt an A-form conformation, with triplex DNA being one such example. wikipedia.orgleapchem.com. A-form nucleic acid structures, characteristic of RNA, exhibit deep and narrow major grooves, which have been identified as ideal structural motifs for aminoglycoside binding. nih.gov. Aminosugars can bind to DNA duplexes with A-form characteristics with sub-micromolar affinities. nih.gov. Neomycin, in particular, binds with higher affinity to a variety of nucleic acid shapes compared to other aminoglycosides. nih.gov.

Neomycin's high affinity binding to A-RNA form involves binding to the narrow major groove. researchgate.net.

Promotion of DNA:RNA Hybrid Triplex Formation

Neomycin also promotes the formation of DNA:RNA hybrid triplexes. wikipedia.orgleapchem.com. Neomycin and other aminoglycosides can stabilize DNA·RNA hybrid duplexes and triplexes. d-nb.info. The binding of neomycin to DNA·RNA hybrids shows a three-fold variance depending on their structural differences. science.gov. For poly(dA)·poly(rU), the association constant (Kₐ) is 9.4 × 10⁶ M⁻¹, while for poly(rA)·poly(dT), the Kₐ is 3.1 × 10⁶ M⁻¹. science.gov.

Identification of Multiple Binding Sites on Nucleic Acids

Studies have identified multiple potential binding sites for neomycin on nucleic acids. Docking analysis with a T-box riboswitch aptamer, for example, identified several potential binding sites for neomycin B with estimated binding energies ranging from -9.6 to -10.5 kcal/mol. oup.comacs.org. These sites included the specifier-anticodon region and areas near the T1 and T2 loops. oup.com.

Research on a neomycin-sensing riboswitch aptamer using native top-down mass spectrometry uncovered two distinct binding motifs. acs.org. It was estimated that neomycin B binds to the minor groove and the first dangling nucleotides of the overhang in approximately 50% of the complexes, and to a binding pocket formed by the loop and the bulge in the other approximately 50% of the complexes. acs.org. These findings suggest that neomycin B preferentially binds to regions containing noncanonical base pairs and unpaired nucleobases. acs.org.

A model has been proposed for engineered riboswitches where neomycin is sandwiched between an internal loop as a primary docking site and a terminal flap-like loop structure. nih.gov. This type of binding pocket is characterized by multiple contacts between the ligand and the RNA. nih.gov.

Table summarizing binding affinities (Kₐ) for Neomycin with different nucleic acid structures:

Nucleic Acid StructureKₐ (M⁻¹)Reference
A-site RNA~10⁹ wikipedia.orgleapchem.com
5'G₄C₄-3' DNA (A-form)~10⁶ - 10⁷ nih.gov
Poly(dA)·2poly(dT) Triplex DNA2.4 × 10⁵ science.gov
Poly(dA)·poly(rU) Hybrid Triplex9.4 × 10⁶ science.gov
Poly(rA)·poly(dT) Hybrid Triplex3.1 × 10⁶ science.gov

Influence on Ribosome and RNA Structural Stability

This compound can bind to ribosomes and ribosomal RNA (rRNA) in both in vivo and in vitro non-prokaryotic settings. This binding induces changes detectable by increases in gel electrophoretic mobility nih.govnih.gov. These changes are observed in gels containing ethylenediaminetetraacetic acid or lacking added magnesium ions nih.govnih.gov. The increase in electrophoretic mobility with increasing neomycin concentrations suggests binding at multiple sites on the RNA nih.govnih.gov. This binding is reversible but sufficiently stable to persist through dialysis and electrophoresis nih.govnih.gov. It is proposed that bound neomycin stabilizes the ribosome and RNA structures, limiting their unfolding during electrophoresis and thus facilitating more rapid migration in the gel nih.govnih.gov. Gentamicin (B1671437), another aminoglycoside, produces a similar effect, while paromomycin, which differs from neomycin by a single amino group, has considerably less impact on ribosome and rRNA mobilities nih.govnih.gov. The binding of neomycin to rRNA can improve the linearity of the plot of log molecular weight versus mobility, potentially aiding in more accurate estimation of large RNA molecular weights nih.govnih.gov.

Aminoglycosides, including neomycin and paromomycin, interact within the major groove of a conserved, asymmetric internal loop within helix 44 (h44) of the 16S rRNA decoding center in the small ribosomal subunit nih.gov. This interaction affects the decoding mechanism nih.gov. Structural studies using isolated 30S ribosome subunits suggest that the universally conserved A1492, A1493, and G530 residues within the h44 decoding center actively "monitor" the interaction between the tRNA anticodon and the mRNA codon nih.gov. Binding of paromomycin and neomycin to helix 44 in crystals of isolated 30S subunits extrudes the decoding nucleotides A1492 and A1493, leading to the hypothesis that stabilizing these extrahelical positions is directly related to the misincorporation of near- and noncognate tRNAs during translation nih.gov. However, studies with apramycin, a fused-ring 2-deoxystreptamine (B1221613) (2-DOS) aminoglycoside, indicate that extrahelical A1492/A1493 positions alone are not sufficient to induce miscoding nih.gov.

Neomycin can bind to duplex RNA with high affinity, with an association constant for A-site RNA in the 109 M-1 range wikipedia.org.

Non-Ribosomal Protein and Cellular Component Interactions

This compound also engages in interactions with various non-ribosomal proteins and other cellular components in eukaryotic systems.

Calcium Channel Protein Inhibition

This compound is known to act as a calcium channel protein inhibitor canvaxbiotech.comzellbio.eudutchfarmint.commpbio.comcaymanchem.com. It has been shown to block voltage-sensitive Ca2+ channels and is a potent inhibitor of skeletal muscle sarcoplasmic reticulum Ca2+ release caymanchem.com.

Effects on Platelet-Derived Growth Factor Responses in Fibroblasts

Studies in fibroblasts have investigated the effects of neomycin on responses to Platelet-Derived Growth Factor (PDGF). In C3H/10T1/2 Cl 8 fibroblasts, 5 mM neomycin inhibited PDGF-induced inositol (B14025) trisphosphate formation, 3H-thymidine incorporation (an indicator of DNA synthesis), and 32P-labelling of polyphosphoinositides nih.gov. These responses are linked to phosphoinositide turnover, which neomycin is known to inhibit caymanchem.comnih.gov. However, neomycin (5 mM) did not inhibit the PDGF-induced increase in cellular uptake of inorganic 32P-Pi nih.gov. These findings suggest that neomycin inhibits PDGF-induced IP3 formation, polyphosphoinositide labeling, and DNA synthesis, but not the cellular uptake of inorganic phosphate (B84403) nih.gov. This pattern of inhibition suggests a potential bifurcation in the initial PDGF-induced signal transduction pathway, possibly at the receptor level or before phospholipase C activation nih.gov.

In cultured human fibroblasts, neomycin did not induce DNA synthesis but reduced the mitogenic response to PDGF to control levels nih.gov. Stimulation of DNA synthesis was correlated with increased lamellipodia formation and ruffling, while neomycin-induced inhibition of DNA synthesis was associated with the development of an elongated cell shape with fewer ruffles and lamellipodia, similar to untreated control cells nih.gov. The inhibitory effect of neomycin on PDGF-induced DNA synthesis was dose-dependent during the initial 24 hours of PDGF incubation nih.gov.

Interactions with Nuclear Phosphatidylinositol 4,5-Bisphosphate-Interacting Proteins

Neomycin has a high binding affinity for phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a phospholipid component of cell membranes wikipedia.org. This cationic antibiotic binds tightly to the headgroup of phosphoinositides, thereby inhibiting protein binding to PI(4,5)P2 embopress.orgresearchgate.net.

Neomycin extraction has been used in proteomic studies to identify nuclear proteins that interact with PI(4,5)P2 frontiersin.orgnih.govresearchgate.net. In one study using SILAC, neomycin was used to release PI(4,5)P2-binding proteins in the nuclear fraction, which were then isolated using PI(4,5)P2-coated beads frontiersin.org. This approach identified 168 nuclear proteins containing lysine/arginine-rich patches or phosphoinositide-binding domains frontiersin.org. These proteins are implicated in various nuclear processes, including cell division, cell signaling, and transcription nih.gov.

Neomycin has been shown to efficiently displace a PH domain probe specific for PI(4,5)P2 from the plasma membrane in cells embopress.orgresearchgate.net. Treatment with 2 mM neomycin resulted in a similar level of cytosolic displacement of the probe as observed with Tat cotransfection, indicating neomycin's ability to displace proteins from PI(4,5)P2 embopress.orgresearchgate.net.

Inhibition of Ribonuclease P (RNase P)

Neomycin B (a component of this compound) is a potent inhibitor of RNase P cleavage activity medchemexpress.commedchemexpress.com. It inhibits Escherichia coli RNase P with an IC50 of 60 μM oup.com. Framycetin sulfate (Neomycin B sulfate) inhibits RNase P cleavage activity with a Ki of 35 μM and competes for specific divalent metal ion binding sites in RNase P RNA medchemexpress.commedchemexpress.com. It also inhibits hammerhead ribozyme with a Ki of 13.5 μM medchemexpress.commedchemexpress.com. The inhibition of RNase P RNA cleavage by Framycetin sulfate is sensitive to pH, with increased pH suppressing the inhibition medchemexpress.com.

Advanced Analytical Methodologies for Neomycin Sulfate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of neomycin sulfate (B86663). These methods allow for the separation of neomycin components and related substances from each other and from sample matrices.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile technique used for the analysis of neomycin sulfate, with different detection methods employed depending on the analytical requirements and the nature of the sample.

While this compound lacks a strong UV chromophore, reversed-phase HPLC with UV detection can still be applied, often requiring specific mobile phase compositions or higher wavelengths where some minimal absorption might occur. A green RP-HPLC method for this compound in veterinary formulations utilized a Kromasil C18(w) column with a mobile phase of 0.1% aqueous phosphoric acid, monitoring the effluent at 210.0 nm. ekb.egresearchgate.netekb.eg This method demonstrated linearity in the concentration range of 40-200 µg/mL and showed adequate specificity for this compound in the presence of degradation products and excipients. ekb.egresearchgate.netekb.eg The method was also used to evaluate the stability of this compound under forced degradation conditions. ekb.egresearchgate.net

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and specificity for the analysis of this compound and its impurities. This technique is particularly valuable for complex samples and for confirming the identity of detected compounds. HPLC-MS/MS methods have been developed and validated for the determination of this compound and its impurities in veterinary dosage forms. nih.gov These methods typically employ gradient elution on a C18 column with positive-ion electrospray ionization and multiple reaction monitoring for detection. nih.gov Such methods have shown good linearity (correlation coefficients >0.99), precision (RSD values of 0.34%), and accuracy (recovery values of 101.5%) for neomycin analysis. nih.gov HPLC/MS/MS has also been used to study the MS/MS spectra of this compound and its impurities, including neamine (B104775), 3-acetylneamine, neomycin D, neomycin E, and neomycin F. researchgate.net

Pulsed amperometric detection (PAD) is an electrochemical detection method well-suited for compounds that are not easily detected by UV-Vis spectroscopy, such as aminoglycosides like this compound. HPLC-PAD methods have been developed for the determination of the content and related substances of this compound. cpu.edu.cnmagtechjournal.com One method utilized a Thermo Acclaim™ AmG C18 column with a mobile phase containing trifluoroacetic acid and pentafluoropropionic acid, employing a quadruple-potential waveform for detection. cpu.edu.cn This method achieved adequate separation of neomycin B, neomycin C, and thirteen related substances, demonstrating high specificity, sensitivity (LOD and LOQ for neomycin B and C were both 1.75 ng and 3.5 ng, respectively), and a wide linear range (correlation coefficients >0.9985). cpu.edu.cn High-performance anion-exchange chromatography with integrated pulsed amperometric detection (HPAE-IPAD) has also been shown to be suitable for neomycin purity analysis and assay in pharmaceutical formulations, offering better precision and speed compared to traditional bioassays. researchgate.netnih.gov

Evaporative light-scattering detection (ELSD) is a universal detection method that is useful for analyzing non-volatile and semi-volatile analytes, including those that lack UV chromophores. HPLC-ELSD methods have been developed for the determination of this compound and its related substances, such as neamine. nih.govingentaconnect.com These methods typically use a reversed-phase C18 column and a mobile phase containing an ion-pairing reagent like trifluoroacetic acid. nih.govwaters.com Optimization of mobile phase composition and ELSD parameters, such as evaporation temperature and gas flow rate, is crucial for enhancing detection response. researchgate.netnih.gov A developed HPLC-ELSD method for this compound utilized a Waters ODS-2 C18 column with a water-acetone mobile phase containing heptafluorobutyric acid, achieving a limit of detection of 0.6 µg/mL and good recovery in various matrices, including raw materials, pharmaceutical formulations, and animal feeds. researchgate.netnih.gov Another HPLC-ELSD method for this compound and neamine used a Kromasil C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) solution and methanol (B129727) containing pentafluoropropionic acid, showing linearity for neomycin in the range of 7.2-35.8 µg and LOD/LOQ for neamine at 0.1 µg and 0.2 µg, respectively. ingentaconnect.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique suitable for the separation of polar compounds, making it useful for the analysis of this compound. Coupling HILIC with tandem mass spectrometry (MS/MS) provides a powerful tool for the analysis of neomycin in various matrices. HILIC-MS/MS methods have been developed for the quantitative analysis of neomycin, including in biological samples like human serum and complex matrices like food and kidney samples. researchgate.netwaters.comcabidigitallibrary.org These methods often utilize zwitterionic or other HILIC stationary phases and mobile phases typically consisting of a high percentage of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate (B1220265) or ammonium acetate). researchgate.netwaters.comcabidigitallibrary.orgscirp.org HILIC-MS/MS allows for effective separation of polar aminoglycosides and provides high sensitivity and specificity through electrospray ionization and multiple reaction monitoring. researchgate.netwaters.com

Table: Summary of Chromatographic Techniques for this compound Analysis

TechniqueColumn TypeDetection MethodMobile Phase Components (Typical)Key AdvantagesApplications
RP-HPLCC18UVAqueous buffer (e.g., phosphoric acid), Organic solvent (e.g., acetonitrile)Relatively simple and cost-effectiveStability studies, Quality control (with sufficient concentration)
HPLC-MS/MSC18, other RPESI-MS/MSAqueous buffer, Organic solvent (often with ion-pairing agents)High sensitivity, High specificity, Confirmation of identity, Impurity analysisVeterinary dosage forms, Complex matrices
HPLC-PADAnion-exchange, C18Pulsed AmperometryAqueous solutions (e.g., NaOH, with ion-pairing agents for RP)Suitable for compounds lacking UV chromophores, Direct detectionContent determination, Related substances determination, Pharmaceutical formulations
HPLC-ELSDC18ELSDAqueous buffer, Organic solvent (often with ion-pairing agents)Universal detection for non-volatile/semi-volatile compounds, No derivatizationRaw materials, Pharmaceutical formulations, Animal feeds, Content determination, Related substances limit test
HILIC-MS/MSZwitterionic, other HILICESI-MS/MSHigh organic solvent content (e.g., acetonitrile), Aqueous bufferSuitable for polar compounds, High sensitivity, High specificityBiological samples (serum), Food samples, Kidney samples

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. While direct analysis of intact aminoglycosides like neomycin by GC is challenging due to their hydrophilic, basic, and nonvolatile nature, derivatization can be employed to produce volatile derivatives suitable for GC analysis. psu.edu This approach allows for the quantification of neomycin fractions and monitoring of biosynthesis and degradation processes. toku-e.com GC-Mass Spectrometry (GC-MS) has also been utilized in metabolomics studies involving this compound, for instance, to identify metabolic biomarkers correlated with this compound resistance in bacteria. nih.gov

Electrophoretic Methods for Characterization

Electrophoretic methods separate molecules based on their charge and size under the influence of an electric field. These techniques offer high separation efficiency and are valuable for the characterization of this compound and its interactions.

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE)

Capillary Electrophoresis (CE), including Capillary Zone Electrophoresis (CZE), is a powerful technique for the analysis of charged molecules like aminoglycosides. uot.edu.lysciex.com CE offers advantages such as high separation efficiency, short analysis times, and low consumption of chemicals. researchgate.netpan.olsztyn.pl CZE separates analytes based on differences in their electrophoretic mobility. sciex.comnvkc.nl Methods utilizing CE with indirect laser-induced fluorescence detection or potential gradient detection have been developed for neomycin analysis, enabling effective detection despite neomycin's weak ultraviolet absorption. researchgate.netresearchgate.net These methods have demonstrated good repeatability and linearity, with detection limits in the parts per million range for neomycin B. researchgate.net CE has also been explored as an alternative to traditional gel electrophoresis for separating charged molecules. sciex.comnvkc.nl

Spectroscopic and Immunoassay Techniques

Spectroscopic and immunoassay techniques provide sensitive and specific methods for the detection and quantification of this compound.

Mass Spectrometry (MS/MS, ICP-MS)

Mass Spectrometry (MS), including tandem mass spectrometry (MS/MS), is a widely used technique for the identification and quantification of this compound and its impurities. researchgate.netnih.govresearchgate.netoup.com HPLC-MS/MS methods have been developed and validated for the determination of this compound and its impurities in various matrices. researchgate.netnih.govresearchgate.net These methods often employ electrospray ionization in positive-ion mode and multiple reaction monitoring for detection. researchgate.netnih.govresearchgate.netoup.com MS is valuable for confirming the identity of separated components. researchgate.netwaters.com Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is typically used for elemental analysis, such as detecting metal contaminants. While mentioned as a general analytical method researchgate.net, specific applications of ICP-MS solely for this compound compound analysis (beyond potential elemental impurities) were not detailed in the provided results.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and rapid immunoassay technique used for the detection and quantification of this compound, particularly in complex samples like food and biological fluids. abcam.comtandfonline.comresearchgate.netcreative-diagnostics.comcreative-diagnostics.comresearchgate.netr-biopharm.com Competitive ELISA formats are commonly employed, utilizing antibodies directed against neomycin. abcam.comtandfonline.comresearchgate.netr-biopharm.com ELISA kits for neomycin detection are commercially available and can be used for quantitative and qualitative analysis in various matrices, including milk, tissue, and egg. abcam.comcreative-diagnostics.comcreative-diagnostics.com These assays offer advantages in terms of simplicity and speed compared to some chromatographic methods. abcam.comcreative-diagnostics.comcreative-diagnostics.com Developed ELISA methods have shown high sensitivity and specificity, with low detection limits. tandfonline.comresearchgate.net

Here is a summary of some research findings related to the analytical methods:

Analytical MethodApplicationKey FindingsCitations
HPLC-MS/MSDetermination of this compound and impurities in veterinary dosage formsMethods developed and validated, showing good linearity, precision (RSD < 1%), and accuracy (recovery ~101%). Separation of impurities achieved. nih.govresearchgate.netoup.com
CEDetection of neomycin in fishMethod established with indirect laser-induced fluorescence detection, LOD 5.0 ng/g, recovery 95.2-99.7%. researchgate.net researchgate.net
CESeparation of native neomycin componentsSimple method with potential gradient detection achieved separation within 4 min, linearity 10-1000 ppm, LOD for neomycin B ~7 ppm. researchgate.net researchgate.net
HPAEC-IPADDetermination of this compound and impuritiesMethod separated neomycin B from neomycin C and other impurities with good resolution and retention time stability. researchgate.netnih.gov researchgate.netnih.gov
ELISADetection of neomycin in milkSensitive indirect competitive ELISA developed with IC50 ~0.7 ng/mL, detection limit 0.08 ng/mL, recovery 85-110%. tandfonline.com tandfonline.com
ELISADetection of neomycin residues in food of animal originColorimetric competitive direct ELISA developed with LOD 0.1 µg/kg, detection limits varied by matrix (e.g., 5 µg/kg in milk). researchgate.netnih.gov researchgate.netnih.gov

Immunochromatographic Assays

Immunochromatographic assays, such as Lateral Flow Immunoassays (LFIA), offer rapid and simple screening methods for this compound detection. These assays leverage the specific binding interaction between Neomycin and antibodies. Different formats exist, including direct and indirect methods based on the conjugation of gold nanoparticles (AuNPs) as labels. nih.gov

Research has demonstrated the development of sensitive LFIA methods for Neomycin detection in foodstuffs like milk, turkey meat, honey, and eggs. nih.gov One study compared direct and indirect labeling techniques with AuNPs, showing that indirect labeling could increase assay sensitivity significantly. nih.gov A sensitive monoclonal antibody against Neomycin has been produced and utilized in a lateral flow immunoassay based on amorphous carbon nanoparticles (ACNPs-LFA) for detecting Neomycin residues in milk. tandfonline.com This ACNPs-LFA method demonstrated a cutoff value of 8 ng/mL and an instrumental limit of detection of 0.1 ng/mL, with a short assay duration of 15 minutes. nih.govtandfonline.com Another study using a modular set of reagents in LFIA for Neomycin detection in honey reported visual detection limits of 0.3 µg/mL and instrumental detection limits of 0.07 µg/mL. nih.gov Recoveries in spiked honey samples ranged from 85% to 113%. nih.gov

Fluorescence Detection Methods

Fluorescence detection methods are employed for this compound analysis, often in conjunction with derivatization strategies to impart fluorescence properties to the molecule. Neomycin's lack of intrinsic fluorescence necessitates this approach. tandfonline.com

Several fluorescence spectroscopy methods have been developed for Neomycin detection. One method is based on the interaction between Neomycin and Congo red in an acidic buffer medium, forming an ion-association complex that quenches the fluorescence of Congo red at 421 nm. nih.gov This method showed linearity in the range of 0.2-3.0 µg/mL with a detection limit of 0.02 µg/mL. nih.gov Another approach involves capillary electrophoresis coupled with indirect laser-induced fluorescence detection, using rhodamine 6G as a background fluorescent substance for effective detection of Neomycin in fish samples. researchgate.net This method achieved a detection limit of 5.0 ng/g, with recoveries between 95.2% and 99.7%. researchgate.net Additionally, novel probes like Arg–A. paniculata–MoNCs have been synthesized and used for assaying this compound via a fluorescence turn-off mechanism, showing potential for sensing this compound in the concentration range of 0.1–80 µM. researchgate.net Aggregation-induced emission (AIE) response has also been utilized for Neomycin detection, with a TPPE-based sensor system exhibiting a detection limit of 2.088 × 10⁻¹⁰ M. researchgate.netresearchgate.net

Atomic Absorption Spectrophotometry (AAS)

Atomic Absorption Spectrophotometry (AAS) is a technique primarily used for elemental analysis in solution. thermofisher.com While this compound itself is an organic compound without a readily detectable metal atom, AAS can be applied indirectly or in specific contexts within antibacterial research. mdpi.com

One application of AAS in antibacterial research, though not directly quantifying this compound, involves confirming the successful complexation between a metal cation and a ligand in studies related to the mode of action of metal-containing antibacterial compounds. mdpi.com Flame AAS (F AAS) can be used for the quantification of antibiotics in pharmaceutical preparations, sometimes without laborious sample preparation, and can avoid interference from other excipients. mdpi.com A method utilizing F AAS for antibiotic quantification reported a limit of detection (LOD) of 0.0997 µg/mL and linearity in the range of 5–30 µg/mL, with a correlation coefficient of 0.9967 and recovery of 104.85%. mdpi.com This demonstrates the potential of AAS for quantifying certain antibiotics, and while the direct application to this compound is not explicitly detailed in the search results, the principle of using AAS for organic compounds that may interact with or be analyzed in conjunction with metal ions in specific research contexts is highlighted. mdpi.com

Sample Preparation and Validation Considerations

Effective sample preparation and rigorous method validation are critical for ensuring the accuracy, reliability, and suitability of analytical methods for this compound.

Extraction and Cleanup Techniques (e.g., Solid Phase Extraction - SPE)

This compound is a polar compound, and its extraction from various matrices often involves specific techniques to efficiently isolate the analyte and remove interfering substances. akjournals.com Solid Phase Extraction (SPE) is a widely used cleanup technique in this compound analysis. researchgate.netmn-net.com

Various SPE phases have been investigated for Neomycin extraction and cleanup from different matrices, including swine tissues, bovine edible tissues, and pharmaceutical preparations. akjournals.comresearchgate.netsigmaaldrich.com Studies have compared the effectiveness of different SPE columns such as MCX, CBA, WCX, C18, and HLB for purifying Neomycin extracts. akjournals.comresearchgate.net For instance, an MCX SPE column showed the best results for purifying Neomycin extracted from tissue with trichloroacetic acid solution. researchgate.net Molecularly Imprinted Polymers (MIPs) have also been developed and applied as SPE phases for the selective determination of this compound in pharmaceutical preparations, demonstrating good recovery and precision. impactfactor.org A method using MIP SPE for aminoglycosides in porcine tissues, including Neomycin, reported recoveries generally ≥ 70%, although Neomycin and tobramycin (B1681333) showed lower recoveries potentially due to stronger binding to the MIP sorbent. sigmaaldrich.com Extraction procedures often involve acidic solutions, such as trichloroacetic acid, to release analytes from matrices. akjournals.comresearchgate.neteuropa.euresearchgate.net Following extraction, cleanup steps like SPE are performed to reduce matrix interference. akjournals.comeuropa.eu Automated cleanup systems coupled with LC-MS/MS have also been developed for determining Neomycin in tissues, utilizing online purification on a reversed-phase column with an ion-pairing agent. nih.gov

Derivatization Strategies for Enhanced Detection

Due to the lack of strong chromophores or fluorophores in this compound, derivatization is often necessary to enable detection by techniques like UV or fluorescence spectroscopy. tandfonline.comekb.egsciensage.info

Various derivatization reagents have been employed to introduce detectable functional groups onto the Neomycin molecule, which contains multiple primary amine groups. nih.gov Pre-column derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) is commonly used for fluorescence detection. researchgate.netekb.eg Another reagent used for pre-column derivatization is 2-naphthalenesulfonyl chloride (NSCl), which allows for detection at 254 nm using normal phase HPLC. nih.govchromforum.org This method has been shown to separate and quantify Neomycins B and C and neamine. nih.gov 1-Fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, is another chemical derivatization agent used to make this compound detectable by UV spectroscopy. sciensage.infosciensage.info Derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole has been used for fluorescence detection in thin-layer chromatography. nih.gov These derivatization strategies are crucial for enhancing the detectability of this compound in various analytical methods.

Method Validation Parameters (e.g., linearity, precision, accuracy, specificity, detection limits)

Method validation is a critical process to confirm that an analytical method is suitable for its intended purpose. Key validation parameters for this compound analysis include linearity, precision, accuracy, specificity, and detection limits. ekb.egekb.egpnrjournal.comresearchgate.net These parameters are typically evaluated according to guidelines from regulatory bodies such as ICH and USP. ekb.egpnrjournal.comptfarm.pl

Linearity: Linearity demonstrates that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range. ekb.egekb.egpnrjournal.com For this compound, linear calibration curves have been established for various methods, including RP-HPLC, TLC-densitometry, UV spectrophotometry after derivatization, and microbiological assays. impactfactor.orgekb.egsciensage.infoekb.egptfarm.pl Reported linear ranges vary depending on the method and matrix, for example, 40-200 µg/mL for an RP-HPLC method ekb.eg, 0.59 to 2.20 µg per band for a TLC-densitometric method ptfarm.pl, and 8.0-12.0 µg/mL for a UV spectrophotometric method using DNFB derivatization sciensage.info. Correlation coefficients (r) or determination coefficients (R²) are used to express linearity, with values close to 1 indicating good linearity. impactfactor.orgekb.egekb.egptfarm.pl

Precision: Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ekb.egekb.egpnrjournal.comptfarm.pl It is typically assessed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ekb.egekb.egptfarm.pl Precision is often expressed as Relative Standard Deviation (%RSD). ekb.egsciensage.infoekb.egptfarm.pl Acceptable %RSD values are generally low, typically less than 2% or 5%, depending on the method and guidelines. ekb.egsciensage.infoekb.eg Studies on this compound analysis have reported good precision with low %RSD values for various methods, including RP-HPLC and TLC-densitometry. ekb.egekb.egptfarm.pl

Accuracy: Accuracy indicates the closeness of agreement between the value found and the accepted true value. ekb.egekb.egpnrjournal.com It is often evaluated by calculating the recovery of known amounts of analyte added to blank matrix samples (spiked samples). ekb.egsciensage.infoptfarm.pl Acceptable recovery ranges are typically between 98% and 102% or 80% and 120%, depending on the matrix and regulatory requirements. europa.euekb.egsciensage.info Recovery studies for this compound analysis have shown good accuracy for various methods. ekb.egsciensage.infoptfarm.pl

Specificity: Specificity is the ability of the method to measure the analyte accurately in the presence of other components that may be expected to be present in the sample, such as impurities, degradation products, or matrix components. ekb.egekb.egptfarm.pl Specificity is demonstrated by showing that the signal obtained is solely due to the analyte of interest and that there is no significant interference from other substances. ekb.egptfarm.pl Chromatographic methods, for example, demonstrate specificity through the separation of the analyte peak from other peaks. ekb.eg Immunological methods like LFIA demonstrate specificity through the selective binding of antibodies to Neomycin. nih.gov

Detection Limits: The limit of detection (LOD) is the lowest concentration of analyte that can be reliably detected, although not necessarily quantified. impactfactor.orgekb.egptfarm.pl The limit of quantitation (LOQ) is the lowest concentration of analyte that can be quantified with acceptable accuracy and precision. impactfactor.orgekb.egptfarm.pl LOD and LOQ values are determined experimentally and vary significantly depending on the sensitivity of the analytical technique and the matrix. nih.govresearchgate.netimpactfactor.orgnih.govekb.egptfarm.plifoodmm.cn Reported LOD and LOQ values for this compound analysis span a wide range, from nanograms per gram or milliliter to micrograms per milliliter, reflecting the diversity of analytical approaches. nih.govresearchgate.netimpactfactor.orgnih.govekb.egptfarm.plifoodmm.cn

Validation studies for this compound analysis confirm that methods meet established criteria for these parameters, ensuring their suitability for quantitative determination in various applications. ekb.egekb.egpnrjournal.comresearchgate.net

6.4.4. Stability-Indicating Analytical Methods

Stability-indicating analytical methods are crucial for assessing the stability of this compound in various conditions and formulations. These methods are designed to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities. Several chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been developed and validated for this purpose.

One notable approach involves the use of reversed-phase HPLC (RP-HPLC) with UV detection. A "green" RP-HPLC stability-indicating assay method for this compound in veterinary formulations has been developed and validated. This method utilizes a Kromasil C18(w) column and a mobile phase of 0.1% aqueous phosphoric acid, monitored at 210.0 nm. The method demonstrated adequate specificity for this compound in the presence of degradation products and excipients. Forced degradation studies conducted under acidic, basic, and oxidative conditions revealed poor stability of this compound under these stressors. The method was validated according to USP guidelines, assessing parameters such as linearity, accuracy, and precision. Linearity was observed in the concentration range of 40-200 µg/mL, with a correlation coefficient approaching unity. ekb.egscinito.airesearchgate.netekb.eg

Another HPLC method employs Pulsed Amperometric Detection (PAD) for the determination of this compound potency. This HPLC-PAD method has been shown to be superior to the European Pharmacopoeia method in terms of separation ability and stability. It is suitable for the accurate quantification of various components of this compound and related substances. The method also facilitates the study of the impurity profile of aminoglycosides like this compound. magtechjournal.com

RP-HPLC methods have also been developed for the simultaneous estimation of this compound in combination with other drugs in pharmaceutical dosage forms. For instance, a stability-indicating RP-HPLC method was developed and validated for the simultaneous estimation of neomycin and fluocinolone (B42009) in tablet dosage form. This method used a Discovery C18 column, a mobile phase of buffer and methanol (50:50) at a flow rate of 1 mL/min, and UV detection at 250 nm. The method proved stability-indicating by resolving the analytes from their forced degradation products. researchgate.net Similarly, an RP-HPLC method has been developed for the simultaneous estimation of neomycin and clotrimazole. researchgate.net

UPLC methods offer advantages in terms of speed and efficiency compared to traditional HPLC. A UPLC method has been developed and validated for the simultaneous quantification of Neomycin, Gramicidin, and Triamcinolone Acetonide, including their related substances and impurities. This method was applied to forced degradation studies under various stress conditions, including oxidation, hydrolysis (neutral, basic, and acidic), photolysis, and thermal stress. The study indicated that Neomycin was unstable under acidic, alkaline, and oxidative hydrolysis conditions but solid under heat. jpionline.org

Stability studies often involve subjecting this compound to various stress conditions to induce degradation. Common stress conditions include exposure to acid (e.g., 1 N HCl reflux), base (e.g., 1 N NaOH reflux), and oxidizing agents (e.g., hydrogen peroxide). ekb.egjpionline.org Analysis of samples subjected to these conditions using stability-indicating methods allows for the identification and quantification of degradation products and the assessment of the extent of degradation. ekb.egsphinxsai.com

Here is a summary of some analytical parameters reported for stability-indicating methods for this compound:

MethodColumnMobile PhaseDetectionWavelength (nm)Flow Rate (mL/min)Run Time (min)Linearity Range (µg/mL)
RP-HPLCKromasil C18(w)0.1% aqueous phosphoric acidUV210.01.03.040-200
RP-HPLCDiscovery C18Buffer and Methanol (50:50)UV2501.0--
UPLC------12.5-75 (for Neomycin)
HPLC-ELSDWaters X Bridge PhenylMethanol and Trichloroacetate acidELSD-1.035100-500

Note: Data compiled from various sources; specific parameters may vary depending on the exact method and combination with other analytes. ekb.egresearchgate.netekb.egresearchgate.netjpionline.orgasianpubs.orgjapsonline.com

The development and validation of these stability-indicating methods are essential for quality control and ensuring the integrity and potency of this compound in pharmaceutical formulations throughout its shelf life.

Structural Modifications and Synthetic Derivatives Research of Neomycin Sulfate

Design and Synthesis Strategies for Neomycin Derivatives

The design and synthesis of neomycin derivatives are complex processes due to the molecule's polycationic oligosaccharide structure with multiple hydroxyl and amino functional groups. rsc.org Strategies involve understanding structure-activity relationships, targeting specific positions for modification, and utilizing efficient synthetic methodologies.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to designing effective neomycin derivatives. These studies aim to correlate specific structural features of neomycin and its modifications with their biological activities, such as ribosomal binding affinity, inhibition of protein synthesis, and antibacterial potency against various strains, including resistant ones. SAR studies help identify key functional groups and positions on the neomycin scaffold that are crucial for activity and those where modifications can lead to improved properties or evasion of resistance mechanisms. nih.gov

For instance, modifications of the N6′ and N6‴ positions have been shown to enhance target selectivity without compromising antibacterial activity. nih.govnih.gov Alkylation of the 6′-amino group, for example, can help overcome resistance mediated by the AAC(6′) class of aminoglycoside acetyltransferases (AMEs). nih.gov The presence of five basic amino groups is often necessary for retaining activity upon certain modifications. acs.org SAR analysis of libraries of neomycin dimer compounds with different linker types has indicated that compounds with thiourea (B124793) linkers can exhibit broad antibacterial activity against neomycin-susceptible strains. nih.gov

Targeted Modifications at Specific Positions (e.g., 5″, N6′, N6‴, O4′)

Targeted chemical modifications at specific positions on the neomycin scaffold are a key approach to developing new derivatives. Researchers focus on positions known to be involved in ribosomal binding, susceptibility to resistance enzymes, or interactions that may lead to toxicity.

N6′ and N6‴ Modifications: Modifications at the N6′ and N6‴ amino groups, such as the introduction of a 2-hydroxyethyl substituent, have been explored to enhance ribosomal selectivity and overcome resistance mediated by AAC(6′) enzymes. nih.govnih.gov These modifications can improve target selectivity with minimal reduction in antibacterial activity. nih.gov

O4′ Modifications: The O4′ position is another target for modification. For example, the 4′-O-ethyl modification has been shown to affect the ribosomal activity, selectivity, and antibacterial profile of neomycin and its derivatives. nih.govnih.gov Glycosylation at the 4′-O position of paromomycin (B158545), a related aminoglycoside, has demonstrated that the nature and stereochemistry of the appended sugar can significantly influence target selectivity for bacterial ribosomes over mitochondrial and cytosolic ribosomes. researchgate.net

5″ Modifications: Modifications at the 5″-alcohol position have also been investigated. Oxidation of the 5″-alcohol to the corresponding aldehyde or carboxylic acid, followed by oxime or amide formation, can lead to a loss of antibacterial activity. google.com However, replacing the 5″-hydroxy group with an amino group can retain antibiotic activity, although it may increase binding to eukaryotic ribosomes, potentially reducing the therapeutic index due to increased toxicity. google.com

2′-Position Modifications: Modification at the 2′-amino group in the 4,5-series of 2-deoxystreptamine (B1221613) aminoglycosides like neomycin can help resist the action of AAC(2′) AMEs and increase selectivity for prokaryotic over eukaryotic ribosomes. acs.org Small or basic amido groups installed at the 2′-amino position in the neomycin series have been tolerated. acs.org

Application of Advanced Synthetic Methodologies (e.g., Mitsunobu Reaction, Click Chemistry)

The synthesis of complex neomycin derivatives often requires the application of advanced synthetic methodologies to achieve regioselectivity and stereoselectivity.

Mitsunobu Reaction: The Mitsunobu reaction is a versatile tool used in organic synthesis for the stereoselective conversion of alcohols to various functional groups, including esters, azides, and amines. mdpi.com It has been applied in the modification of neomycin B to selectively dehydrate specific rings, leading to epoxide or aziridine (B145994) intermediates that can serve as building blocks for further modifications. nih.govacs.org

Click Chemistry: Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a set of highly efficient, reliable, and selective reactions that are widely used in medicinal chemistry and chemical biology. sciencedaily.comresearchgate.net This methodology allows for the facile coupling of azide-functionalized neomycin intermediates with terminal alkynes to generate novel triazole-linked neomycin analogues. nih.govacs.org Click chemistry reactions can often be carried out under mild conditions, sometimes without the need for extensive protecting group strategies. nih.govacs.org

The combination of Mitsunobu chemistry and click chemistry has been demonstrated as a powerful approach for multisite modification of neomycin B, allowing for specific alterations on different ring systems. nih.govacs.org

Protecting Group Chemistry in Complex Synthesis

Given the presence of multiple highly reactive functional groups (hydroxyls and amines) in neomycin sulfate (B86663), protecting group chemistry is essential for achieving selective chemical transformations during the synthesis of derivatives. wikipedia.orgjocpr.com Protecting groups are temporarily introduced to mask specific functional groups, preventing them from reacting under conditions required for modifications elsewhere in the molecule. wikipedia.orgjocpr.comorganic-chemistry.org

The choice of protecting group depends on its stability under the reaction conditions and the ease with which it can be selectively removed without affecting other parts of the molecule. wikipedia.orgjocpr.com Orthogonal protecting group strategies, which involve using different types of protecting groups that can be removed under distinct conditions, are often employed to allow for sequential modifications at different sites. jocpr.comorganic-chemistry.org While protecting groups add steps to the synthesis, they are crucial for controlling regioselectivity and stereochemistry in the synthesis of complex molecules like neomycin derivatives. wikipedia.orgjocpr.com For example, t-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are commonly used amine protecting groups that can be removed under acidic and basic conditions, respectively. organic-chemistry.org

Evaluation of Modified Neomycin Derivatives

Once synthesized, modified neomycin derivatives undergo rigorous evaluation to assess their biological activities and selectivity.

Assessment of Ribosomal Selectivity and Activity

A critical aspect of evaluating neomycin derivatives is the assessment of their activity and selectivity towards bacterial ribosomes compared to human ribosomes (cytosolic and mitochondrial). This is crucial for ensuring antibacterial efficacy while minimizing off-target binding that can lead to toxicity, particularly ototoxicity associated with mitochondrial ribosomal binding. nih.govgoogle.com

Cell-free translation assays using wild-type bacterial ribosomes and engineered bacterial ribosomes carrying eukaryotic decoding A sites are commonly used to investigate how modifications affect activity and selectivity at the target level. nih.govnih.govresearchgate.net These assays can quantify the ability of derivatives to inhibit protein synthesis by different ribosomal types. nih.govnih.govresearchgate.net

Studies have shown that certain modifications, such as those at the N6′ and N6‴ positions, can enhance selectivity for bacterial ribosomes. nih.govnih.gov The 4′-O-ethyl modification also influences ribosomal activity and selectivity. nih.govnih.gov Evaluation of derivatives modified at the 2′-position has demonstrated increased selectivity for prokaryotic over eukaryotic ribosomes. acs.org

Fluorescence assays using synthetic RNA constructs modeling the bacterial and mitochondrial A sites can also be employed to determine the relative binding affinities of aminoglycosides and their derivatives, providing insights into their selectivity profiles. researchgate.net Results from these binding assays have shown good correlation with in vitro translation assay data. researchgate.net

In addition to ribosomal activity, modified derivatives are typically evaluated for their antibacterial potency against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains and ESKAPE pathogens. nih.govnih.govresearchgate.net Minimal Inhibitory Concentration (MIC) determinations are standard for assessing antibacterial activity. google.com

Conformational Analysis using Spectroscopic Techniques (e.g., NMR)

Conformational analysis of Neomycin Sulfate and its derivatives is crucial for understanding their interactions with biological targets, such as nucleic acids and proteins. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a significant role in elucidating the three-dimensional structure and dynamics of these molecules in solution.

NMR spectroscopy provides detailed information about the conformation of molecules, including the arrangement of their rings and the orientation of substituents. glycopedia.eu For aminoglycosides like neomycin, NMR can help determine the pKa values of the amino groups, which are important for their charge state and interaction with negatively charged nucleic acids. nih.govacs.org Studies using 1H, 13C, and 1H-15N HMBC NMR spectroscopies have been employed to determine the individual pKa values of the nitrogen atoms in neomycin. nih.gov These studies have shown that the binding of neomycin to targets like aminoglycoside phosphotransferase (APH) can cause shifts in the pKa values of its amino groups, indicating changes in their protonation state upon binding. acs.org

Beyond pKa determination, NMR, in conjunction with techniques like Circular Dichroism (CD), UV melting, Isothermal Fluorescence Titrations, and Differential Scanning Calorimetry (DSC), is used to study the binding interactions and conformational changes that occur when neomycin or its conjugates interact with nucleic acids. clemson.eduacs.orgnih.gov For instance, CD spectroscopy can monitor changes in the conformation of nucleic acids upon ligand binding, providing insights into the binding mode and stoichiometry. nih.govnih.gov

Research has also utilized NMR to investigate the conformational preferences of novel neomycin analogues resulting from synthetic modifications. acs.org Detailed conformational analysis by NMR has revealed unexpected conformer preferences in some of these modified systems. acs.org Furthermore, fluorine-based NMR methods have been used to study multi-site conformational exchange in synthetic neomycin-sensing riboswitches upon binding to neomycin and related antibiotics, revealing complex exchange processes and providing insights into the dynamics of these interactions. researchgate.net

Spectroscopic studies, including UV-Vis spectroscopy, have also been used to investigate the self-association of this compound in aqueous solutions and determine thermodynamic properties like dimerization constants and enthalpy changes. researchgate.netresearchgate.net

Development of Novel Conjugates (e.g., Neomycin-benzimidazole)

The development of novel conjugates involving this compound aims to enhance its targeting capabilities, improve its affinity for specific biological structures, or impart new functionalities. Neomycin, known for its high affinity for RNA structures, has been explored as a scaffold for conjugation with other molecules to target different nucleic acid conformations or biological pathways. clemson.edupsu.educlemson.edu

One significant area of research involves the development of neomycin-benzimidazole conjugates. Benzimidazoles, some of which are known B-DNA minor groove binders like Hoechst 33258, have been conjugated to neomycin to create ligands with potential dual-targeting capabilities or altered binding preferences. acs.orgnih.govresearchgate.netnih.govnih.gov The synthesis of these conjugates often involves linking neomycin to benzimidazole (B57391) units through various linkers, including those containing triazole units, with varying lengths. researchgate.netnih.gov

Studies on neomycin-benzimidazole conjugates have investigated their interactions with nucleic acids, such as HIV-TAR RNA. nih.govresearchgate.netnih.gov UV thermal denaturation experiments have shown that these conjugates can result in greater stabilization of TAR-RNA compared to neomycin or benzimidazole alone. nih.govresearchgate.netnih.gov The binding affinity and stabilization effect have been shown to be dependent on the length and composition of the linker connecting the neomycin and benzimidazole units. nih.govresearchgate.netnih.gov Shorter linker lengths and fewer triazole units in the linker have sometimes displayed increased affinity towards TAR RNA. researchgate.netnih.gov

Beyond nucleic acid targeting, neomycin-bisbenzimidazole conjugates have also been explored for their antifungal activity. nih.gov These conjugates, linked via thiourea and triazole linkages, have shown remarkable stabilization of DNA duplexes and linker length-dependent selectivity in RNA versus DNA binding studies. nih.gov Research has evaluated their antifungal activity against various Candida albicans, non-albicans Candida, and Aspergillus strains, demonstrating the potential of these conjugates as novel antifungal agents. nih.gov

Novel neomycin conjugates have also been developed by conjugating neomycin with other moieties, such as methidium chloride for targeting DNA:RNA hybrids or polyamides for targeting GC-rich DNA. clemson.edu The aim is to achieve selective and high-affinity binding to specific nucleic acid structures. clemson.edu Spectroscopic studies, including UV melting, DSC, isothermal fluorescence titrations, and CD, are used to characterize the multi-recognition properties of these novel neomycin-based conjugates. clemson.eduacs.orgnih.gov

The synthesis of these novel conjugates often employs techniques like click chemistry. nih.govacs.orgrsc.org For example, neomycin dimers have been synthesized using click chemistry with varying linker regions to target HIV-1 TAR RNA. nih.gov These dimers have shown nanomolar binding affinity towards HIV TAR RNA and, in some cases, promising anti-HIV activity. nih.gov

Data Table: Binding Affinity of Neomycin-Benzimidazole Conjugates to HIV-TAR RNA

Conjugate TypeLinker Composition/LengthEffect on TAR-RNA Stabilization (vs. parent compounds)Linker Length/Composition Effect on Affinity
Neomycin-benzimidazoleVarying (5-23 atoms, 1-3 triazole units)Greater stabilization nih.govresearchgate.netnih.govAffected by length and composition; shorter linkers/fewer triazoles can increase affinity researchgate.netnih.gov
Neomycin-monobenzimidazoleVaryingLinker-dependent stabilization nih.gov-
Neomycin-bisbenzimidazoleThiourea and triazole linkagesRemarkable stabilization of DNA duplexes nih.govLinker length-dependent selectivity in RNA vs DNA binding nih.gov

Applications of Neomycin Sulfate in Fundamental Research and Biotechnology

Applications in Microbiology Research

Use in Specialized Culture Media for Selective Growth (e.g., TSN agar (B569324) for Clostridium perfringens)

Neomycin Sulfate (B86663) is a key component in specialized culture media designed for the selective isolation and enumeration of specific microorganisms. One notable example is Tryptone Sulfite (B76179) Neomycin (TSN) agar. humeau.comjoyadv.itfujifilm.com TSN agar is specifically formulated for the selective isolation of sulfite-reducing clostridia, with a particular focus on Clostridium perfringens, from various sources including food and other materials. humeau.comjoyadv.it

The selectivity of TSN agar is enhanced by the inclusion of Neomycin and Polymyxin B, which work to suppress the growth of accompanying bacterial flora, including Enterobacteria and Clostridium bifermentans. humeau.comjoyadv.itfujifilm.comtoku-e.com The medium's formulation, which includes tryptone, yeast extract, sodium sulfite, and ferric citrate (B86180), supports the growth of target organisms while indicators like sodium sulfite and ferric citrate help visualize sulfite reduction, a characteristic of C. perfringens, through the formation of black colonies. humeau.comjoyadv.itfujifilm.comalliance-bio-expertise.com Incubation at a relatively high temperature, typically 46°C, further contributes to the selective detection of C. perfringens by inhibiting the growth of most other sulfite-reducing clostridia. humeau.comjoyadv.it

Role in Cell Culture and Molecular Biology

Neomycin Sulfate is widely used in cell culture and molecular biology for controlling bacterial contamination and facilitating the selection of genetically modified cells.

Supplementation of Cell Culture Media for Contamination Control

This compound is frequently added to cell culture media as a supplement to control bacterial contamination. cellseco.comfishersci.nl It is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria. cellseco.com Its use helps maintain the purity of cell cultures, which is essential for reliable experimental results. thermofisher.com

Facilitation of Stable Clone Selection in Eukaryotic Cell Lines

Neomycin is routinely used as a selective agent for eukaryotic cells that have been transfected with plasmids containing the neomycin resistance gene (neo). cellseco.comtoku-e.comthermofisher.com This gene confers resistance to neomycin and its analog G418 (Geneticin). thermofisher.cominvivogen.com By culturing transfected cells in a medium supplemented with G418, only the cells that have successfully integrated the resistance gene and express the corresponding protein can survive and proliferate, allowing for the selection of stable clonal cell lines. cellseco.comthermofisher.comnih.gov This process is crucial for establishing cell lines that stably express a gene of interest for long-term studies. nih.gov G418, being an analog of this compound, interferes with the function of 80S ribosomes and protein synthesis in eukaryotic cells. thermofisher.cominvivogen.com Resistance is conferred by the bacterial aminoglycoside-3'-phosphotransferase gene (APH 3' II), which inactivates G418. invivogen.com

Research in Non-Human Animal Models (excluding clinical efficacy)

This compound is also utilized in research involving non-human animal models, particularly for pharmacokinetic studies, residue analysis, and investigations into its antimicrobial activity.

Pharmacokinetic and Residue Studies in Veterinary Contexts (e.g., calves, beef cattle, broilers)

Pharmacokinetic and residue studies in veterinary contexts investigate the absorption, distribution, metabolism, and excretion of this compound in various animal species, as well as the persistence of its residues in tissues and products. Studies have been conducted in animals such as calves, beef cattle, and broilers. apvma.gov.aufao.orginchem.orgfao.org

Research in calves has shown that the absorption of orally administered neomycin is generally poor, although it can be higher in younger calves. fao.orginchem.org Studies have examined serum concentrations and tissue distribution following oral and intramuscular administration. fao.orginchem.org For instance, one study in Holstein calves administered oral this compound found low serum concentrations. inchem.org Another study in calves aged 3 days and 2 months showed differing absorption rates of an oral dose. fao.org Residue depletion studies in cattle have analyzed neomycin levels in tissues like kidney, liver, and muscle following different administration routes. fao.orgfao.org

In broilers, residue studies have investigated the presence of neomycin in tissues like kidney and liver after oral administration. apvma.gov.aufao.org These studies help understand the persistence of the antibiotic in food-producing animals.

Investigations into Antimicrobial Activity in Animal Models

Investigations into the antimicrobial activity of this compound in animal models focus on its effectiveness against specific bacterial pathogens in a living system, independent of evaluating clinical efficacy for treating a disease. These studies often explore the mechanisms of action or synergistic effects with other antimicrobial agents.

Q & A

Q. What are the validated methods for quantifying Neomycin Sulfate in pharmaceutical formulations, and how can researchers ensure assay accuracy?

Methodological Answer:

  • Utilize microbiological agar diffusion assays (e.g., 2x2 parallel-line design) with Staphylococcus aureus ATCC 6538 as the test organism. Validate accuracy by spiking samples with known concentrations (50%, 100%, 150%) and calculating recovery rates using relative error (RE%) profiles .
  • Ensure linearity of dose-response relationships via regression analysis and confirm homogeneity of variances using Levene’s test. Randomize treatment groups on assay plates to minimize positional bias .

Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies by exposing samples to elevated temperatures (40°C ± 2°C) and humidity (75% RH ± 5%) over 6 months. Monitor degradation via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, referencing USP-NF monographs for acceptance criteria .
  • Include control batches stored at 25°C for baseline comparison. Use ANOVA to statistically differentiate degradation rates across conditions .

Advanced Research Questions

Q. How can conflicting data on this compound’s antimicrobial potency across studies be systematically analyzed?

Methodological Answer:

  • Perform meta-analysis of historical data (e.g., MIC values against E. coli or Pseudomonas aeruginosa) to identify confounding variables such as broth microdilution vs. agar dilution methods. Apply random-effects models to account for inter-study heterogeneity .
  • Cross-validate findings using standardized CLSI/EUCAST protocols and stratify results by bacterial strain resistance profiles .

Q. What advanced derivatization techniques improve the sensitivity of this compound detection in complex biological matrices?

Methodological Answer:

  • Derivatize this compound with 9-fluorenylmethyl chloroformate (FMOC-Cl) to enhance UV absorbance. Optimize reaction conditions (pH 8.5, 40°C, 30 min) and validate using LC-MS/MS with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .
  • Compare derivatization efficiency against alternative reagents (e.g., dansyl chloride) using limit of detection (LOD) and quantification (LOQ) metrics .

Q. How can researchers address the challenge of this compound’s nephrotoxicity in preclinical models while maintaining therapeutic efficacy?

Methodological Answer:

  • Implement dose-escalation studies in rodent models with real-time monitoring of serum creatinine and BUN levels. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to establish toxicity thresholds .
  • Co-administer antioxidants (e.g., N-acetylcysteine) in a factorial design to assess mitigation of oxidative stress-induced renal damage .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing non-normal distributions in this compound potency data?

Methodological Answer:

  • Apply log-transformation to skewed datasets. Confirm normality post-transformation using Shapiro-Wilk tests. For non-parametric alternatives, use Kruskal-Wallis tests with Dunn’s post-hoc correction .
  • Report 95% confidence intervals for potency estimates to contextualize variability .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy studies of this compound?

Methodological Answer:

  • Conduct hollow-fiber infection models (HFIM) to simulate human pharmacokinetics in vitro. Compare time-kill curves with murine infection model outcomes to identify bioavailability or protein-binding limitations .
  • Use mechanism-based modeling to integrate in vitro MIC data with in vivo PK parameters (e.g., AUC/MIC ratios) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.